Tempol-d17,15N
Description
Properties
Molecular Formula |
C9H18NO2 |
|---|---|
Molecular Weight |
190.34 g/mol |
InChI |
InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D,10+1 |
InChI Key |
UZFMOKQJFYMBGY-BIXFOSJQSA-N |
Isomeric SMILES |
[2H]C1(C(C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[O])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])O)[2H] |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of Tempol-d17,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Tempol-d17,15N, a deuterated and 15N-labeled stable nitroxide radical. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of this compound in their work. This compound serves as a valuable tool in various research areas, primarily as a spin probe in electron paramagnetic resonance (EPR) spectroscopy and as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry.
Core Chemical Properties
This compound, also known as 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl-d17,15N, is a derivative of Tempol where seventeen hydrogen atoms have been replaced by deuterium, and the nitrogen atom of the nitroxide group is the 15N isotope. This isotopic labeling provides distinct advantages in analytical applications.
| Property | Value | Source |
| Chemical Formula | C₉HD₁₇¹⁵NO₂ | [1][2] |
| Molecular Weight | 190.34 g/mol | [1] |
| CAS Number | 90429-66-6 | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥98% | [1] |
Stability and Storage: this compound is a stable radical. For long-term storage, it is recommended to keep the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Antioxidant Mechanism and Role in Signaling Pathways
Tempol is a well-characterized superoxide dismutase (SOD) mimetic and a potent scavenger of reactive oxygen species (ROS).[2][3] Its antioxidant activity stems from its ability to undergo reversible redox reactions, effectively neutralizing harmful free radicals.[4] This property makes it a valuable tool for studying oxidative stress-related signaling pathways.
The primary mechanism of action involves the nitroxide radical participating in a redox cycle. It can be reduced by cellular reductants to the corresponding hydroxylamine or oxidized to the oxoammonium cation. This cycling allows it to catalytically scavenge superoxide radicals.
Below is a diagram illustrating the redox cycling of Tempol, which is central to its antioxidant function.
References
An In-depth Technical Guide to the Synthesis and Purification of Tempol-d17,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tempol-d17,15N (4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl-d17,15N), a deuterated and nitrogen-15 labeled stable nitroxide radical. Given the absence of a publicly available, detailed protocol for this specific isotopologue, this guide outlines a representative synthetic pathway based on established chemical principles for the synthesis of the parent compound, Tempol, combined with standard isotopic labeling methodologies.
Introduction
Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl) is a stable nitroxide radical known for its antioxidant properties. It acts as a superoxide dismutase (SOD) mimetic, effectively scavenging reactive oxygen species (ROS). The isotopically labeled variant, this compound, is a valuable tool in various research applications, including metabolic studies, pharmacokinetics, and as an internal standard in mass spectrometry-based quantification. The heavy isotopes (Deuterium and 15N) provide a distinct mass shift, allowing for differentiation from its unlabeled counterpart without altering its fundamental chemical reactivity.
Proposed Synthetic Pathway
The synthesis of this compound can be envisaged as a multi-step process, beginning with the preparation of isotopically labeled precursors, followed by the construction of the heterocyclic ring, and concluding with oxidation to the stable radical.
Experimental Protocols
The following protocols are representative and may require optimization.
Synthesis of Acetone-d6 (Perdeuterated Acetone)
Principle: This step involves the base-catalyzed hydrogen-deuterium exchange of the alpha-protons of acetone with deuterium from heavy water (D₂O). The process is repeated to achieve high isotopic enrichment.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add acetone and a molar excess of heavy water (D₂O, 99.8 atom % D).
-
Add a catalytic amount of a strong base, such as deuterated lithium hydroxide (LiOD) or sodium deuteroxide (NaOD).
-
Heat the mixture to reflux for several hours.
-
Cool the mixture and separate the acetone-d6 by distillation.
-
To achieve higher deuteration levels (>99%), repeat the process with fresh D₂O and catalyst.
-
The final product should be dried over anhydrous magnesium sulfate and redistilled.
Synthesis of 15N-Ammonia
Principle: Labeled ammonia is generated from an enriched ammonium salt, typically by reaction with a strong base.
Protocol:
-
In a well-ventilated fume hood, carefully mix ¹⁵NH₄Cl (98-99 atom % ¹⁵N) with a stoichiometric amount of a non-volatile strong base, such as powdered sodium hydroxide.
-
Gently heat the mixture to liberate ¹⁵NH₃ gas.
-
The evolved gas can be used directly in the subsequent reaction or dissolved in a suitable solvent to create a ¹⁵N-ammonia solution.
Synthesis of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17,15N
Principle: This is a multi-step process within a single reaction pot. It starts with the formation of triacetone amine from the reaction of acetone-d6 and ¹⁵N-ammonia, followed by reduction of the ketone and cyclization.
Protocol:
-
In a pressure-resistant reactor, combine acetone-d6 and a catalyst, such as ammonium chloride-15N or another suitable Lewis acid.
-
Introduce ¹⁵N-ammonia gas or a solution thereof into the reactor. The molar ratio of acetone to ammonia is typically in the range of 2:1 to 15:1.[1]
-
Seal the reactor and heat to a temperature between 40-75°C for 10-100 hours.[1] The reaction is performed under pressure, which can range from atmospheric to 1000 psi.[1]
-
After the reaction, cool the mixture and neutralize with a base. This will yield the intermediate 2,2,6,6-tetramethyl-4-oxopiperidine-d18,15N (triacetone amine-d18,15N).
-
The ketone at the 4-position is then reduced to a hydroxyl group. This can be achieved using a reducing agent like sodium borohydride in an appropriate solvent (e.g., ethanol).
-
The crude product is then worked up by extraction and solvent removal.
Oxidation to this compound
Principle: The secondary amine of the piperidine ring is oxidized to a stable nitroxide radical.
Protocol:
-
Dissolve the crude 4-hydroxy-2,2,6,6-tetramethylpiperidine-d17,15N in a suitable solvent, such as methanol or water.
-
Add a solution of hydrogen peroxide and a catalyst, such as sodium tungstate or phosphotungstic acid.
-
The reaction is typically carried out at room temperature and monitored for completion by techniques like TLC or GC.
-
Upon completion, the product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
Purification Methods
High purity is crucial for the intended applications of this compound. A combination of techniques is often necessary.
Protocol:
-
Extraction and Washing: After the oxidation step, the organic extract containing the crude this compound should be washed with brine to remove inorganic impurities.
-
Chromatography: Flash column chromatography is a highly effective method for purifying nitroxides.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A solvent system of hexanes and ethyl acetate, with a gradient elution, is often effective. For nitrogen-containing compounds, the addition of a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and recovery.
-
-
Crystallization: If the purified this compound is a solid, recrystallization from a suitable solvent system can further enhance its purity.
-
Sublimation: For removal of volatile impurities, sublimation under vacuum can be an effective final purification step.
Characterization
The final product must be thoroughly characterized to confirm its identity, isotopic enrichment, and purity.
| Technique | Purpose | Expected Observations for this compound |
| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | The molecular ion peak will be shifted by +18 amu compared to unlabeled Tempol (17 for deuterium and 1 for 15N). The isotopic distribution pattern will confirm the high enrichment of D and 15N. |
| Nuclear Magnetic Resonance (NMR) | To verify the structure and the positions of isotopic labels. | ¹H NMR: Significant reduction or absence of proton signals. Residual proton signals can be used to quantify the level of deuteration. ²H (Deuterium) NMR: Will show signals corresponding to the deuterated positions. ¹³C NMR: The signals will be split due to coupling with 15N and deuterium, confirming their presence. ¹⁵N NMR: A single signal confirming the presence of the 15N isotope. |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity. | A single major peak indicating high purity. |
| Electron Spin Resonance (ESR) | To confirm the presence of the stable nitroxide radical. | A characteristic spectrum for a nitroxide radical. The hyperfine splitting pattern will be altered due to the presence of the 15N nucleus. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of the parent compound, which can be used as a benchmark for the synthesis of the labeled analogue.
| Reaction Step | Parameter | Typical Value | Reference |
| Triacetone Amine Synthesis | Yield | 23-31% | [1] |
| Reaction Time | 25-70 hours | [1] | |
| Temperature | 40-75 °C | [1] | |
| Pressure | 10-100 psig | [1] | |
| Oxidation to Tempol | Yield | Good to excellent | General observation |
| Purification | Final Purity | >98% | Commercial standard |
| Isotopic Labeling | Deuterium Enrichment | >98 atom % D | Commercial standard |
| 15N Enrichment | >98 atom % 15N | Commercial standard |
Mechanism of Action: ROS Scavenging
Tempol's primary biological role is as a scavenger of reactive oxygen species, particularly superoxide radicals. This activity is central to its therapeutic potential.
References
An In-depth Technical Guide to the Mechanism of Action of Tempol-d17,15N as a Radical Scavenger
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable, cell-permeable nitroxide antioxidant that has garnered significant attention for its potent radical-scavenging capabilities. This technical guide elucidates the core mechanism of action of Tempol, with a specific focus on its isotopically labeled variant, Tempol-d17,15N. The incorporation of deuterium (d17) and a heavy nitrogen isotope (15N) serves critical functions in enhancing its utility as a research tool, primarily by modifying its pharmacokinetic profile and enabling precise analytical tracking. This document details the redox-cycling mechanism central to Tempol's function, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and illustrates its influence on cellular signaling pathways.
Core Mechanism of Action: A Catalytic SOD Mimetic
Tempol's primary mechanism as a radical scavenger lies in its ability to function as a superoxide dismutase (SOD) mimetic. Unlike sacrificial antioxidants, Tempol acts catalytically, cycling through multiple redox states to neutralize superoxide radicals (O₂•⁻). This process is central to its efficacy and involves shuttling between three key forms: the stable nitroxide radical, the oxidized oxoammonium cation, and the reduced hydroxylamine.
The key reactions in this catalytic cycle are:
-
Scavenging of Superoxide: The Tempol nitroxide radical reacts with a superoxide radical, reducing it to hydrogen peroxide (H₂O₂). In this process, Tempol is oxidized to its oxoammonium cation.
-
Regeneration of Nitroxide: The oxoammonium cation is then reduced back to the active nitroxide form by another superoxide radical, completing the catalytic cycle.
This redox cycling allows a single molecule of Tempol to neutralize multiple superoxide radicals, making it a highly efficient antioxidant. The rate constants for the reaction between six-membered piperidine-1-oxyl compounds like Tempol and superoxide are reported to be in the range of 7 x 10⁴ to 1.2 x 10⁵ M⁻¹s⁻¹.[1]
Beyond its SOD-mimetic activity, Tempol exhibits a broader antioxidant profile:
-
Catalase-like Activity: Tempol can facilitate the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, protecting cells from H₂O₂-mediated damage.[2]
-
Inhibition of the Fenton Reaction: Tempol can interfere with the Fenton reaction, where ferrous ions (Fe²⁺) react with H₂O₂ to produce highly damaging hydroxyl radicals (•OH). It is proposed that Tempol achieves this by oxidizing the reduced metal ions, thereby preventing them from participating in the reaction.[3]
The Role of Isotopic Labeling (d17, 15N)
The use of this compound in research settings provides significant advantages over its unlabeled counterpart. The isotopic labels are not inert bystanders; they are strategically incorporated to modify the molecule's properties for improved analysis and potentially enhanced in vivo performance.
-
Deuteration (d17): The Kinetic Isotope Effect Deuterium (d) is a stable, heavy isotope of hydrogen. Replacing hydrogen atoms with deuterium on the piperidine ring creates carbon-deuterium (C-D) bonds, which are stronger and broken more slowly during metabolic processes than carbon-hydrogen (C-H) bonds. This phenomenon is known as the Kinetic Isotope Effect (KIE) . The primary theoretical advantage of deuteration is to slow down the rate of metabolic clearance, particularly for pathways involving cytochrome P450-mediated oxidation.[4][5] This can lead to:
-
Increased plasma half-life (t½).
-
Higher overall drug exposure (Area Under the Curve, AUC).
-
Reduced formation of certain metabolites.
However, the practical outcome depends on the dominant metabolic pathways. In a mouse model, it was found that Phase II metabolism (glucuronidation and glucosidation) was the major clearance pathway for Tempol. In that specific context, no significant difference in the overall metabolism between deuterated and non-deuterated Tempol was observed, highlighting that the benefits of deuteration are highly system-dependent.[1][6]
-
-
¹⁵N Labeling for Enhanced EPR Detection Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and quantifying paramagnetic species like the Tempol nitroxide radical. The naturally occurring nitrogen isotope, ¹⁴N, has a nuclear spin (I=1), which splits the EPR signal into a characteristic triplet. In complex biological systems, this triplet can overlap with signals from other radicals. The stable isotope ¹⁵N has a nuclear spin of I=1/2, which simplifies the EPR spectrum to a doublet. This simplification provides two key analytical advantages:
-
Increased Signal-to-Noise: The signal intensity is concentrated into two lines instead of three, leading to a ~1.5-fold increase in signal amplitude.
-
Spectral Resolution: The distinct doublet signal is easily distinguished from the triplet signal of endogenous ¹⁴N-containing radicals, allowing for unambiguous tracking of this compound.
-
Quantitative Data Presentation
The efficacy of an antioxidant is determined by quantitative measures of its ability to neutralize radicals and reduce oxidative markers. The following tables summarize key quantitative data for Tempol and provide context with standard antioxidants used in common assays.
Table 1: Reaction Kinetics and In Vivo Efficacy
| Parameter | Value / Result | Species / System | Reference |
|---|---|---|---|
| Reaction with Superoxide (O₂•⁻) | |||
| Second-Order Rate Constant | 7 x 10⁴ - 1.2 x 10⁵ M⁻¹s⁻¹ | Buffer (pH 7.8) | [1] |
| In Vivo Oxidative Stress Markers | |||
| Kidney Malondialdehyde (MDA) | Significantly reduced vs. control | Rat Ischemia/Reperfusion Model | [7] |
| Kidney Myeloperoxidase (MPO) | Significantly reduced vs. control | Rat Ischemia/Reperfusion Model | [7] |
| Inflammatory Hyperalgesia | Dose-dependent inhibition | Mouse KO₂ Injection Model |[6] |
Table 2: Antioxidant Capacity Assay Data (Contextual) Note: Specific IC₅₀ values for Tempol in DPPH and ABTS assays were not available in the reviewed literature. The following values for common standards are provided for context.
| Assay | Standard Antioxidant | Typical IC₅₀ Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Ascorbic Acid | ~4.97 | [8] |
| Trolox | ~3.77 | ||
| ABTS Radical Scavenging | Trolox | ~2.34 - 2.93 | [8] |
| Gallic Acid | ~1.03 |
Experimental Protocols
Evaluating the radical scavenging and antioxidant properties of this compound requires a suite of specialized in vitro and in vivo assays. Detailed below are methodologies for three key experimental approaches.
Protocol: Quantifying Superoxide Scavenging by EPR Spectroscopy
This protocol measures the decay of the this compound EPR signal as it reacts with a known source of superoxide radicals.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in PBS).
-
Prepare a superoxide generating system: Xanthine (X) and Xanthine Oxidase (XO) in PBS (pH 7.4). Typical concentrations are 1 mM Xanthine and 5-10 mU/mL Xanthine Oxidase.
-
Prepare a control solution of Superoxide Dismutase (SOD) at 300 U/mL.
-
-
Sample Preparation:
-
In an EPR-grade capillary tube, combine the reagents to a final volume of 50 µL. A typical reaction mixture would contain 30-50 µM this compound and the X/XO system.
-
For a negative control, prepare a sample with this compound and Xanthine but without Xanthine Oxidase.
-
For a specificity control, prepare a sample with this compound, the X/XO system, and SOD.
-
-
EPR Spectrometer Setup:
-
Use an X-band EPR spectrometer (approx. 9.5 GHz).
-
Typical Settings:
-
Center Field: ~3500 G
-
Sweep Width: 100 G
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Temperature: Room Temperature (or 37°C)
-
-
-
Data Acquisition and Analysis:
-
Place the capillary tube in the spectrometer's resonant cavity.
-
Record EPR spectra at sequential time points (e.g., every 60 seconds for 10-20 minutes) immediately after adding Xanthine Oxidase to initiate the reaction.
-
Measure the amplitude or double integral of the ¹⁵N doublet signal at each time point.
-
Plot the signal intensity versus time. The rate of signal decay is proportional to the superoxide scavenging activity.
-
Confirm scavenging specificity: The signal decay should be minimal in the presence of SOD.
-
Protocol: Cellular ROS Measurement with DCFH-DA
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in response to an oxidative challenge and treatment with Tempol.
-
Cell Culture and Plating:
-
Culture adherent cells (e.g., HT29, HUVEC) to ~80% confluency.
-
Seed cells into a 96-well, black, clear-bottom plate at a density of 25,000 cells/well. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 mM) in culture media for 1-2 hours.
-
Induce oxidative stress by adding an agent like H₂O₂ (e.g., 100 µM) or PMA (e.g., 1 µM) to the wells for a defined period (e.g., 30-60 minutes). Include untreated and vehicle-treated controls.
-
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free media. Protect from light.
-
Remove the treatment media from the cells and wash once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of treated wells to the control wells. A reduction in fluorescence in the Tempol-treated groups indicates scavenging of intracellular ROS.
-
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
This colorimetric assay measures the total antioxidant capacity of a sample by its ability to reduce a ferric iron (Fe³⁺) complex to the ferrous form (Fe²⁺).
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
FRAP Reagent: Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
-
Standard Curve Preparation:
-
Prepare a series of ferrous sulfate (FeSO₄) standards (e.g., 0 to 1000 µM) in deionized water.
-
-
Assay Procedure:
-
Add 20 µL of the sample (this compound solution), standard, or blank (water) to the wells of a 96-well plate.
-
Add 150 µL of the pre-warmed FRAP reagent to all wells.
-
Mix and incubate at 37°C for 4-10 minutes.
-
-
Measurement and Calculation:
-
Read the absorbance at 593 nm using a microplate reader.
-
Subtract the blank reading from all sample and standard readings.
-
Plot the absorbance of the Fe²⁺ standards against their concentration to create a standard curve.
-
Determine the FRAP value of the samples by interpolating their absorbance values from the standard curve. The result is expressed as µM Fe²⁺ equivalents.
-
Modulation of Cellular Signaling Pathways
Tempol's ability to attenuate oxidative stress has significant downstream consequences on intracellular signaling pathways, particularly those involved in inflammation. A key target is the Nuclear Factor-kappa B (NF-κB) pathway.
Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Many pro-inflammatory stimuli and high levels of ROS can lead to the degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β.
By scavenging superoxide and reducing the overall oxidative burden, Tempol can prevent the ROS-mediated degradation of IκBα.[2] This action keeps NF-κB sequestered in the cytoplasm, effectively downregulating the inflammatory response at the transcriptional level. Tempol has also been shown to modulate other redox-sensitive pathways, including the Nrf2 and MAPK pathways.[2]
Conclusion
This compound is a powerful and versatile tool for investigating and combating oxidative stress. Its core mechanism of action relies on a catalytic redox cycle that efficiently mimics the function of superoxide dismutase, allowing it to neutralize damaging superoxide radicals. This primary function is complemented by its ability to detoxify hydrogen peroxide and inhibit the Fenton reaction. The strategic incorporation of isotopic labels—deuterium (d17) to potentially modify pharmacokinetics via the kinetic isotope effect and ¹⁵N to provide a clear and enhanced signal for EPR spectroscopy—elevates its utility for detailed research in pharmacology and drug development. By attenuating oxidative stress, this compound can modulate critical downstream signaling pathways like NF-κB, thereby exerting anti-inflammatory effects. This comprehensive mechanism makes it an invaluable compound for researchers aiming to understand and therapeutically target the pathologies of oxidative stress.
References
- 1. Stable isotope- and mass spectrometry-based metabolomics as tools in drug metabolism: a study expanding tempol pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TEMPOL (4-Hydroxy-TEMPO) – Stable Nitroxide Radical [benchchem.com]
- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (4-Hydroxy-TEMPO-d17,15N) | Autophagy | 90429-66-6 | Invivochem [invivochem.com]
An In-depth Technical Guide to the Core Differences Between Tempol and Its Deuterated Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key differences between the nitroxide antioxidant, Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl), and its deuterated isotopologues. Deuteration, the strategic replacement of hydrogen with deuterium atoms, is a novel approach to improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This document details the effects of deuteration on Tempol's metabolism, explores its mechanism of action, and presents available data on its physicochemical properties. While direct comparative in vivo efficacy and pharmacokinetic data remain limited in publicly accessible literature, this guide synthesizes the existing knowledge to provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of deuterated Tempol.
Introduction to Tempol and the Rationale for Deuteration
Tempol is a stable, cell-permeable nitroxide radical that has garnered significant attention for its potent antioxidant properties.[1] It functions as a superoxide dismutase (SOD) mimetic, catalytically converting superoxide radicals to hydrogen peroxide, which is then detoxified by cellular enzymes.[1] This mechanism allows Tempol to mitigate oxidative stress, a key pathological factor in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and radiation-induced tissue injury.[1][2][3]
Despite its therapeutic promise, the clinical utility of Tempol can be limited by its pharmacokinetic profile, including a relatively short half-life due to metabolic reduction.[4][5] Deuteration, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, offers a potential solution to this challenge. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[6] This effect can significantly slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to:
-
Increased drug exposure: A longer half-life (t½), higher maximum plasma concentration (Cmax), and greater area under the curve (AUC).
-
Improved safety profile: Reduced formation of potentially toxic metabolites.
-
Enhanced efficacy: Sustained therapeutic concentrations at the target site.
This guide explores the known differences between Tempol and its deuterated forms, focusing on the available scientific data.
Physicochemical Properties and Metabolism
The most well-characterized deuterated form of Tempol is per-deuterated Tempol, often denoted as Tempol-d17, where all 17 non-exchangeable hydrogen atoms have been replaced with deuterium.
Table 1: Physicochemical Properties of Tempol and Deuterated Tempol (Tempol-d17)
| Property | Tempol | Deuterated Tempol (Tempol-d17) | Reference(s) |
| Chemical Formula | C₉H₁₈NO₂ | C₉HD₁₇NO₂ | [7] |
| Molecular Weight | 172.24 g/mol | 189.35 g/mol | [7] |
| Appearance | Orange crystals | Solid | [7] |
| Melting Point | 71-73 °C | 69-71 °C | [7] |
| CAS Number | 2226-96-2 | 100326-46-3 | [7] |
| Isotopic Purity | Not Applicable | 97 atom % D |
Metabolic Pathways of Tempol and the Impact of Deuteration
A key study utilizing ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) has elucidated the primary metabolic pathways of both Tempol and its deuterated form, D-tempol (containing 17 deuterium atoms).[1][8] The study revealed that Phase II metabolism, specifically glucuronidation and glucosidation, are the major routes of elimination for Tempol in vivo.[8][9]
The use of deuterated Tempol was instrumental in identifying novel metabolites. The mass difference of 17 atomic mass units between the metabolites of Tempol and D-tempol allowed for their clear differentiation from endogenous metabolites and the confident identification of eight new Tempol metabolites.[1][8]
Table 2: Identified Metabolites of Tempol and Deuterated Tempol in Mouse Urine
| Metabolite ID | Proposed Metabolite of Tempol | Proposed Metabolite of D-Tempol | Mass Difference (Da) | Reference(s) |
| M1 | Tempol-glucuronide | D-Tempol-glucuronide | 17 | [1][8] |
| M2 | Tempol-glucoside | D-Tempol-glucoside | 17 | [1][8] |
| M3 | Hydroxylamine of Tempol | Hydroxylamine of D-Tempol | 17 | [1][8] |
| M4 | Amine of Tempol | Amine of D-Tempol | 17 | [1][8] |
| M5 - M10 | Other novel metabolites | Corresponding deuterated forms | 17 | [1][8] |
While this study provides invaluable insight into the metabolic fate of Tempol, it did not report quantitative differences in the rates of metabolism between the two forms. However, based on the principles of the kinetic isotope effect, it is hypothesized that the deuterated form would exhibit a slower rate of metabolism, particularly for pathways involving the cleavage of a C-D bond. Further studies are required to quantify this difference and determine its impact on the overall pharmacokinetic profile.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both Tempol and its deuterated forms is their potent antioxidant activity, primarily through the catalytic scavenging of superoxide radicals. This superoxide dismutase (SOD) mimetic activity helps to reduce oxidative stress and its downstream consequences.[1]
Tempol has been shown to modulate several key signaling pathways involved in cellular responses to oxidative stress, inflammation, and apoptosis. While specific studies on how deuteration might alter these effects are lacking, it is presumed that the fundamental interactions with these pathways remain the same.
Key Signaling Pathways Modulated by Tempol
-
PI3K/Akt/Nrf2 Pathway: Tempol can activate the PI3K/Akt pathway, leading to the phosphorylation and activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of protective antioxidant enzymes.[8]
-
MAPK/Akt/mTOR Pathway: In cancer cells, Tempol has been shown to suppress the pro-survival MAPK/Akt/mTOR signaling pathways. It reduces the phosphorylation of key signaling molecules like ERK, JNK, AKT, and mTOR, thereby inhibiting cancer cell growth and inducing apoptosis.[10]
-
Oxidative Stress-Endoplasmic Reticulum Stress-Autophagy Signaling: Tempol has demonstrated neuroprotective effects by targeting the interplay between oxidative stress, endoplasmic reticulum (ER) stress, and autophagy. It can upregulate the expression of autophagy-related proteins like Beclin-1 and LC3, promoting cellular repair mechanisms.[11]
Visualizing Tempol's Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by Tempol.
Caption: SOD mimetic activity of Tempol.
Caption: Tempol's activation of the PI3K/Akt/Nrf2 pathway.
Caption: Tempol's suppression of pro-survival pathways in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Tempol and its deuterated forms.
Synthesis of Deuterated Tempol (Hypothetical Adaptation)
While a specific, detailed protocol for the synthesis of Tempol-d17 was not found in the searched literature, a general approach can be inferred from methods for deuterating similar compounds. The following is a hypothetical protocol based on common deuteration techniques.
Objective: To synthesize 4-hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl (Tempol-d17) from a non-deuterated starting material.
Materials:
-
4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated sodium borodeuteride (NaBD₄, 98 atom % D)
-
Deuterated methanol (CD₃OD, 99.5 atom % D)
-
Palladium on carbon (Pd/C) catalyst
-
Deuterium gas (D₂)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
H/D Exchange on the Piperidine Ring:
-
Dissolve 4-oxo-2,2,6,6-tetramethylpiperidine in D₂O with a catalytic amount of a suitable base (e.g., deuterated sodium hydroxide, NaOD).
-
Heat the mixture under reflux for an extended period (e.g., 48-72 hours) to facilitate the exchange of α-protons to the carbonyl group with deuterium.
-
Monitor the reaction progress by ¹H NMR spectroscopy until the signals for the α-protons are no longer observed.
-
Neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O) and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Reduction of the Carbonyl Group:
-
Dissolve the deuterated 4-oxo-2,2,6,6-tetramethylpiperidine in CD₃OD.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBD₄ in small portions.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of D₂O.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent.
-
-
Deuteration of the Methyl Groups (Catalytic H/D Exchange):
-
Dissolve the product from the previous step in a suitable solvent (e.g., ethyl acetate).
-
Add a Pd/C catalyst.
-
Pressurize the reaction vessel with D₂ gas.
-
Heat the reaction mixture and stir vigorously for an extended period.
-
Monitor the reaction by ¹H NMR until the methyl proton signals are absent.
-
Filter off the catalyst and remove the solvent.
-
-
Oxidation to the Nitroxide:
-
The resulting fully deuterated 4-hydroxy-2,2,6,6-tetramethylpiperidine can be oxidized to the corresponding nitroxide using standard methods, such as reaction with hydrogen peroxide in the presence of a sodium tungstate catalyst.
-
-
Purification and Characterization:
-
Purify the final product by column chromatography or recrystallization.
-
Confirm the structure and isotopic purity by mass spectrometry and NMR spectroscopy.
-
Caption: Hypothetical synthesis workflow for Tempol-d17.
Metabolite Identification using UPLC-MS
This protocol is adapted from the study by Yuan et al. (2013).[1]
Objective: To identify and compare the metabolites of Tempol and deuterated Tempol in urine samples.
Instrumentation:
-
Waters ACQUITY UPLC system
-
Waters Q-TOF Premier mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Administer Tempol or deuterated Tempol to laboratory animals (e.g., mice) at a specified dose.
-
Collect urine samples over a defined period (e.g., 24 hours).
-
Centrifuge the urine samples to remove any particulates.
-
Dilute the supernatant with an appropriate solvent (e.g., 50% acetonitrile in water) before injection.
-
-
UPLC Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 10 minutes).
-
Flow Rate: e.g., 0.4 mL/min.
-
Column Temperature: e.g., 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: e.g., 3.0 kV.
-
Cone Voltage: e.g., 35 V.
-
Source Temperature: e.g., 120 °C.
-
Desolvation Temperature: e.g., 350 °C.
-
Scan Range: e.g., m/z 50-1000.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MassLynx).
-
Identify potential metabolites by searching for the expected mass shift (17 Da) between the deuterated and non-deuterated samples.
-
Confirm the identity of metabolites by analyzing their fragmentation patterns in the MS/MS spectra.
-
In Vivo Pharmacokinetic Analysis using EPR Spectroscopy
This protocol is a general method for determining the in vivo half-life of nitroxides.
Objective: To measure the concentration of Tempol or deuterated Tempol in the blood over time.
Instrumentation:
-
Electron Paramagnetic Resonance (EPR) spectrometer.
Procedure:
-
Animal Preparation:
-
EPR Measurement:
-
Immediately after injection, place the animal's tail or a surgically implanted catheter loop into the EPR resonator.
-
Record EPR spectra at regular time intervals.
-
-
Data Analysis:
-
Determine the signal intensity of the nitroxide radical at each time point.
-
Plot the signal intensity versus time and fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to determine the half-life (t½).[12]
-
Discussion and Future Directions
The available evidence strongly suggests that deuteration is a viable strategy for modifying the metabolic profile of Tempol. The identification of numerous Phase II metabolites and the clear mass shift observed with deuterated Tempol confirm that the core structure is amenable to this type of modification.[1][8]
However, a significant knowledge gap remains regarding the direct, quantitative comparison of the pharmacokinetic and pharmacodynamic properties of Tempol and its deuterated forms. Future research should focus on:
-
Comparative Pharmacokinetic Studies: Head-to-head studies in relevant animal models are needed to quantify the differences in half-life, clearance, and bioavailability between Tempol and deuterated Tempol.
-
In Vivo Efficacy Studies: Comparative efficacy studies in models of diseases where oxidative stress is a key factor (e.g., radiation injury, neurodegeneration, cardiovascular disease) would provide crucial information on the potential therapeutic advantages of deuteration.
-
Mechanism of Action Refinement: Investigating whether deuteration alters the interaction of Tempol with specific signaling pathways or its SOD mimetic activity would provide a more complete understanding of its biological effects.
Conclusion
Deuteration of Tempol presents a promising avenue for enhancing its therapeutic potential. The foundational knowledge of its metabolism and the established principles of the kinetic isotope effect provide a strong rationale for further investigation. While direct comparative data is currently sparse, the information presented in this guide serves as a critical resource for scientists and researchers in the field of drug development, highlighting both the knowns and the critical unknowns that will drive future research in this exciting area. The development of deuterated Tempol analogues could lead to more effective treatments for a wide range of oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tempol, a stable free radical, is a novel murine radiation protector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UCSF Mucositis Trial → Treatment of Radiation and Cisplatin Induced Toxicities with Tempol [clinicaltrials.ucsf.edu]
- 5. Chemistry and Antihypertensive Effects of Tempol and Other Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Antioxidants and Hybrid TEMPOL Derivatives in Ocular Neurodegenerative Diseases: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Tempol improves optic nerve histopathology and ultrastructures in cisplatin-induced optic neuropathy in rats by targeting oxidative stress—Endoplasmic reticulum stress—Autophagy signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of nitroxide NMR contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo pharmacokinetics of nitroxides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tempol-d17,15N as a Spin Label in EPR Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons. In biological and pharmaceutical research, where native paramagnetic species are often scarce, site-directed spin labeling (SDSL) with stable nitroxide radicals has become an indispensable tool. Among these, Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) and its isotopically labeled analogues have gained prominence. This technical guide focuses on the unique advantages and applications of the deuterated and ¹⁵N-labeled variant, Tempol-d17,¹⁵N, as a spin label in EPR spectroscopy.
The isotopic substitution in Tempol-d17,¹⁵N—deuterium (d17) replacing protons on the piperidine ring and ¹⁵N replacing the natural ¹⁴N isotope—offers significant benefits for EPR studies. Deuteration dramatically reduces the unresolved hyperfine couplings from protons, leading to a significant narrowing of the EPR linewidths. The substitution of ¹⁴N (nuclear spin I=1) with ¹⁵N (nuclear spin I=1/2) simplifies the EPR spectrum from a three-line to a two-line pattern. This spectral simplification and line narrowing enhance spectral resolution and sensitivity, facilitating more precise determination of dynamic and structural parameters, especially in complex biological systems.[1]
This guide provides a comprehensive overview of the properties of Tempol-d17,¹⁵N, detailed experimental protocols for its use, and a summary of its key applications in elucidating molecular dynamics, probing cellular microenvironments, and in vivo imaging.
Quantitative Data: Spectral Parameters of Tempol-d17,¹⁵N
The quantitative analysis of EPR spectra of spin labels like Tempol-d17,¹⁵N provides crucial insights into the local environment and dynamics of the labeled molecule. Key parameters include the hyperfine coupling constant (A) and the rotational correlation time (τc). The hyperfine coupling constant is sensitive to the polarity of the spin label's environment, while the rotational correlation time describes its motional freedom.
The determination of these parameters is often achieved through the complete simulation of the experimental EPR spectra. Below are representative values for ¹⁵N-labeled Tempol derivatives in different environments. It is important to note that specific values for Tempol-d17,¹⁵N can vary depending on the solvent, temperature, and the specific molecular system under investigation.
| Parameter | Solvent/Environment | Value | Reference |
| Hyperfine Coupling Constant (A) | |||
| A (¹⁵N) | Toluene | 21.8 G | [2] |
| A (¹⁵N) | 60 wt% aqueous glycerol | 15.455 ± 0.007 G | [2] |
| A (¹⁵N) | Imidazolium-based Ionic Liquids | Varies with polarity | [3] |
| Rotational Correlation Time (τc) | |||
| τc | Decalin | (2-3) x 10⁻¹⁰ s | [4] |
| τc | Glycerol | Varies with temperature | [4] |
| τc | Imidazolium-based Ionic Liquids | Varies with viscosity | [3][5] |
Note: The values presented are for ¹⁵N-labeled Tempol derivatives and serve as a close approximation for Tempol-d17,¹⁵N. The primary literature should be consulted for precise values under specific experimental conditions.
Signaling Pathway: Tempol as a Superoxide Dismutase (SOD) Mimetic
Tempol-d17,¹⁵N, like its parent compound Tempol, functions as a potent superoxide dismutase (SOD) mimetic. It plays a crucial role in the cellular antioxidant defense system by catalyzing the dismutation of the superoxide radical (O₂⁻), a reactive oxygen species (ROS) implicated in oxidative stress and cellular damage. The catalytic cycle involves the redox cycling of the nitroxide.[6][7]
Tempol's SOD mimetic activity and redox cycle.
This pathway illustrates how Tempol-d17,¹⁵N scavenges superoxide radicals, thereby mitigating oxidative stress and protecting cells from damage. This property makes it a valuable tool for studying redox biology and a potential therapeutic agent for oxidative stress-related diseases.[8]
Experimental Protocols & Workflows
In-Vivo EPR Imaging Workflow
In-vivo EPR imaging allows for the non-invasive, real-time visualization and quantification of the biodistribution and redox status of spin probes like Tempol-d17,¹⁵N in living organisms.[9][10] The enhanced sensitivity and simplified spectrum of Tempol-d17,¹⁵N are particularly advantageous for in-vivo applications.
Workflow for in-vivo EPR imaging with this compound.
Detailed Methodologies:
-
Animal and Probe Preparation: Anesthetize the animal subject according to approved protocols. Prepare a sterile, aqueous solution of Tempol-d17,¹⁵N at a concentration suitable for in-vivo administration (typically in the mM range).
-
Administration and Positioning: Administer the spin probe solution, often via tail vein injection.[9] Immediately place the anesthetized animal within the EPR resonator.
-
Data Acquisition: Acquire EPR spectral-spatial data using a low-frequency (L-band or lower) EPR spectrometer equipped with magnetic field gradients.[11] Rapid scan techniques are often employed to capture the dynamic biodistribution and clearance of the probe.[10]
-
Image Reconstruction and Analysis: Reconstruct the acquired data to generate 3D or 4D images representing the spatial distribution of the spin probe over time. Analyze the signal intensity to determine the concentration of the probe in different tissues and the rate of signal decay to map the local redox environment.[9]
Site-Directed Spin Labeling (SDSL) Workflow
SDSL is a powerful technique to study the structure, dynamics, and conformational changes of biomolecules such as proteins and nucleic acids.[7][12][13][14] The process involves introducing a cysteine residue at a specific site in the biomolecule, which then serves as an attachment point for a sulfhydryl-reactive nitroxide spin label.
Workflow for site-directed spin labeling with a Tempol derivative.
Detailed Methodologies:
-
Protein Engineering: Introduce a unique cysteine residue at the desired site in the target protein using site-directed mutagenesis. Express and purify the cysteine-mutant protein.[12]
-
Spin Labeling: Reduce the cysteine residue using a reducing agent like dithiothreitol (DTT) to ensure the sulfhydryl group is available for reaction. Remove the reducing agent, for example, by gel filtration. Incubate the protein with a molar excess of a thiol-reactive derivative of Tempol-d17,¹⁵N (e.g., a methanethiosulfonate or maleimide derivative) for several hours.[12]
-
Purification: Remove the unreacted spin label from the labeled protein, typically by dialysis or size-exclusion chromatography.[12]
-
EPR Spectroscopy: Prepare the spin-labeled protein sample for EPR analysis. This may involve concentrating the protein and adding cryoprotectants for low-temperature measurements. Acquire EPR spectra using either continuous-wave (CW) or pulsed EPR techniques.
-
Data Analysis: Analyze the EPR spectra to extract information about the mobility of the spin label, its solvent accessibility, and distances to other paramagnetic centers. This information provides insights into the local structure and dynamics of the biomolecule.
Conclusion
Tempol-d17,¹⁵N stands out as a superior spin label for a wide range of EPR applications in biological and pharmaceutical research. Its unique isotopic composition provides enhanced spectral resolution and sensitivity, enabling more precise and detailed studies of molecular structure, dynamics, and in-vivo processes. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful tool in their investigations, from elucidating fundamental biological mechanisms to developing novel therapeutic strategies. The continued development of EPR instrumentation and spin labeling techniques will undoubtedly further expand the applications of Tempol-d17,¹⁵N in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. High-Pressure ESR Spectroscopy: On the Rotational Motion of Spin Probes in Pressurized Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Tempol, a Superoxide Dismutase-Mimetic Drug, Ameliorates Progression of Renal Disease in CKD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo proton electron double resonance imaging of the distribution and clearance of nitroxide radicals in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]
Physical characteristics and appearance of Tempol-d17,15N powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical characteristics, appearance, and relevant biological data for Tempol-d17,15N powder. The information is intended to support researchers and professionals in drug development and related scientific fields.
Physical and Chemical Properties
This compound is the deuterium and nitrogen-15 labeled version of Tempol (4-Hydroxy-TEMPO). It is primarily utilized as a stable isotope-labeled standard in pharmacokinetic and metabolic studies.
Appearance: this compound is a light yellow to yellow solid powder.[1]
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | This compound | Tempol (unlabeled) | Source(s) |
| Molecular Formula | C₉HD₁₇¹⁵NO₂ | C₉H₁₈NO₂ | [1] |
| Molecular Weight | 190.34 g/mol | 172.24 g/mol | [1][2] |
| Melting Point | Not explicitly stated; inferred to be ~69-73 °C | 69-73 °C | [2][3][4][5][6][7] |
| CAS Number | 90429-66-6 | 2226-96-2 | [1][8] |
Table 2: Solubility Data for Tempol (unlabeled)
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~34-35 mg/mL | [9][10] |
| Water | ~34-35 mg/mL (629.3 g/L at 20 °C) | [2][9][10] |
| Ethanol | ~34-35 mg/mL | [9][10] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [11] |
Note: The solubility of this compound is expected to be very similar to its non-deuterated counterpart.
Biological Activity and Mechanism of Action
Tempol is a cell-permeable nitroxide that acts as a superoxide dismutase (SOD) mimetic.[12][13][14] It effectively scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress. This activity is central to its observed neuroprotective, anti-inflammatory, and analgesic effects.
Signaling Pathways Modulated by Tempol
Tempol has been shown to influence key signaling pathways involved in cellular responses to oxidative stress, proliferation, and apoptosis.
Diagram 1: Tempol's Influence on Oxidative Stress-Related Signaling Pathways
Caption: Tempol's modulation of ROS and downstream signaling pathways.
Experimental Protocols
While this compound is primarily for use as an internal standard, the following protocols for unlabeled Tempol are representative of its application in studying cellular mechanisms.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the anti-proliferative effects of Tempol.
Objective: To determine the effect of Tempol on the viability of a given cell line.
Materials:
-
Cell line of interest (e.g., HL-60)
-
Complete cell culture medium
-
Tempol (unlabeled)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
Prepare a series of Tempol dilutions in complete culture medium (e.g., 0.05 to 1.6 mM).[9]
-
Remove the existing medium from the cells and replace it with the Tempol-containing medium. Include a vehicle control (medium without Tempol).
-
Incubate the plate for the desired duration (e.g., 96 hours).[9]
-
Following incubation, add MTT solution to each well and incubate for an additional 4 hours, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Diagram 2: Experimental Workflow for MTT Assay
Caption: A generalized workflow for assessing cell viability with Tempol.
Storage and Handling
Store this compound powder at -20°C for long-term stability.[1] For short-term storage, 4°C is acceptable. When in solvent, it is recommended to store at -80°C.[1]
Disclaimer
This document is intended for informational purposes for research professionals. The experimental protocols are examples based on the scientific literature for the non-labeled compound and may require optimization for specific applications and cell lines. Always refer to the product's Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. This compound (4-Hydroxy-TEMPO-d17,15N) | Autophagy | 90429-66-6 | Invivochem [invivochem.com]
- 2. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. 4-Hydroxy-tempo, 98%+ 2226-96-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. 4-Hydroxy-TEMPO 95% | 2226-96-2 [sigmaaldrich.com]
- 6. 哌啶醇氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Hydroxy-TEMPO-15N 98 atom % 15N, 97% (CP) | 79494-16-9 [sigmaaldrich.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to Safety Precautions and Handling of Tempol-d17,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety precautions, handling guidelines, and experimental considerations for Tempol-d17,15N, a deuterated and nitrogen-15 labeled stable nitroxide. Given the limited specific data for this isotopic variant, this document leverages information from its unlabeled counterpart, Tempol (4-Hydroxy-TEMPO), to ensure a thorough safety and handling protocol.
Chemical and Physical Properties
This compound is a stable radical primarily used as a superoxide dismutase (SOD) mimetic to neutralize reactive oxygen species (ROS) in research settings. Its isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, as well as in Electron Paramagnetic Resonance (EPR) imaging.
| Property | Value | Source |
| Chemical Name | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-15N-oxyl | Vendor Data |
| Synonyms | 4-Hydroxy-TEMPO-d17,15N, this compound | Vendor Data |
| CAS Number | 90429-66-6 | Vendor Data |
| Molecular Formula | C₉HD₁₇¹⁵NO₂ | Vendor Data |
| Molecular Weight | 190.34 g/mol | Vendor Data |
| Appearance | Light yellow to yellow solid | Vendor Data |
| Purity | Typically ≥98% | Vendor Data |
| Melting Point | 69-71 °C (for unlabeled Tempol) | Sigma-Aldrich |
Safety and Hazard Information
The hazard profile of this compound is extrapolated from the Safety Data Sheets (SDS) of Tempol. It is classified as hazardous and requires careful handling.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure), Oral | 2 | H373: May cause damage to organs (Liver, Spleen) through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or if working in a poorly ventilated area. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Condition | Guideline |
| Handling | - Handle in a well-ventilated area, preferably in a chemical fume hood.- Avoid generating dust.- Avoid contact with skin, eyes, and clothing.- Wash hands thoroughly after handling. |
| Storage (Powder) | - Store at -20°C for long-term stability (up to 3 years).- Can be stored at 4°C for shorter periods (up to 2 years).- Keep container tightly sealed in a dry and dark place. |
| Storage (In Solvent) | - Store at -80°C for up to 6 months.- Store at -20°C for up to 1 month. |
| Incompatible Materials | Strong oxidizing agents. |
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Measure |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |
| Inhalation | - Move the person to fresh air.- If not breathing, give artificial respiration.- Seek medical attention if symptoms persist. |
| Skin Contact | - Immediately flush skin with plenty of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention if irritation develops. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.- Remove contact lenses, if present and easy to do.- Seek immediate medical attention. |
Accidental Release and Disposal
| Procedure | Guideline |
| Accidental Release | - Wear appropriate PPE.- Sweep up the spilled solid material, avoiding dust generation.- Place in a sealed container for disposal. |
| Disposal | - Dispose of waste in accordance with local, state, and federal regulations.- Do not allow to enter drains or waterways. |
Experimental Protocols
The following are general protocols for the use of this compound in research. Specific concentrations and methodologies should be optimized for each experimental setup.
Solution Preparation for In Vitro Studies
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent. Dimethyl sulfoxide (DMSO) is commonly used. For example, dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Working Solution: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use.
Administration in Animal Models (Mouse)
The following administration routes and dosages have been reported for Tempol in mice and can serve as a starting point for studies with this compound.
| Administration Route | Dosage Range | Notes |
| Intraperitoneal (i.p.) | 10 - 275 mg/kg | Commonly used for systemic delivery. |
| Intravenous (i.v.) | 1 - 100 mg/kg | For rapid systemic distribution. |
| Subcutaneous (s.c.) | 275 mg/kg | Provides a slower release profile compared to i.v. |
| Topical (Oral Gel/Mouthwash) | Varies | For localized effects in the oral cavity. |
Electron Paramagnetic Resonance (EPR) Imaging
This compound is used as a spin probe in EPR imaging to visualize its distribution and redox status in biological systems.
-
Probe Administration: Administer this compound to the animal model via an appropriate route (e.g., i.v. injection).
-
EPR Imaging: Place the animal in the EPR spectrometer and acquire images over time. The signal intensity will reflect the concentration and redox state of the probe.
-
Data Analysis: Analyze the EPR spectra to differentiate the signal of this compound from other radicals and to quantify its distribution and reduction rate.
Mechanism of Action and Signaling Pathways
This compound acts as a SOD mimetic, catalyzing the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen (O₂). This activity reduces oxidative stress and modulates various downstream signaling pathways.
The reduction of superoxide by this compound has several downstream consequences that contribute to its protective effects.
This technical guide provides a foundation for the safe and effective use of this compound in a research setting. Researchers should always consult the most recent Safety Data Sheet provided by the supplier and adhere to all institutional and regulatory guidelines.
Methodological & Application
Protocol for the Application of Tempol-d17,15N in Electron Paramagnetic Resonance (EPR) Spectroscopy
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the use of the isotopically labeled nitroxide spin probe, 4-Hydroxy-TEMPO-d17,15N (Tempol-d17,15N), in Electron Paramagnetic Resonance (EPR) spectroscopy. This compound is a powerful tool for the quantitative analysis of radical species, oximetry, and the assessment of oxidative stress in biological systems. Its deuteration (d17) and 15N-labeling lead to a simplified EPR spectrum with enhanced signal intensity and narrower linewidths compared to its non-labeled counterpart, making it particularly advantageous for in vivo and in vitro studies where sensitivity is crucial. These protocols are designed to guide researchers in academic and industrial settings, particularly in the field of drug development, through sample preparation, EPR spectrometer setup, and data analysis for key applications.
Introduction to this compound in EPR
Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical widely used as a superoxide dismutase (SOD) mimetic to study and mitigate oxidative stress. The isotopic labeling with deuterium at the 17 methyl proton positions (d17) and with the 15N isotope (I=1/2) at the nitroxide nitrogen offers significant advantages for EPR spectroscopy.
-
Deuteration (d17): The substitution of protons with deuterium, which has a smaller magnetic moment, minimizes unresolved superhyperfine broadening. This results in significantly narrower EPR spectral lines and a corresponding increase in signal amplitude (peak height).
-
15N Labeling: The 14N nucleus (I=1) in unlabeled Tempol splits the EPR spectrum into three lines. The 15N nucleus (I=1/2), however, simplifies the spectrum to two lines. This spectral simplification, combined with the narrower lines from deuteration, leads to a substantial increase in signal-to-noise ratio, which is critical for detecting low concentrations of the probe.[1][2]
These properties make this compound an ideal probe for applications such as:
-
Quantitative EPR (qEPR): Accurate measurement of the concentration of paramagnetic species.
-
EPR Oximetry: Measuring oxygen concentration in tissues, as the EPR linewidth of nitroxides is sensitive to oxygen levels.[1][2]
-
Redox Biology and Oxidative Stress Monitoring: Assessing the redox status of cells and tissues in vivo and ex vivo.
-
Drug Development: Screening for antioxidant properties of drug candidates and evaluating drug-induced oxidative stress.
Quantitative Data and Spectral Parameters
| Parameter | Benzene | Dimethylformamide (DMF) | Ultrapure Water | Notes |
| g-value (isotropic) | ~2.0062 | ~2.0060 | ~2.0058 | The g-value tends to decrease slightly in more polar solvents. |
| A(¹⁵N) (Gauss) | ~22.4 | ~22.7 | ~23.1 | The isotropic hyperfine coupling constant for ¹⁵N is larger than for ¹⁴N and increases with solvent polarity. |
| Number of Lines | 2 | 2 | 2 | Due to the I=1/2 nuclear spin of ¹⁵N. |
| Linewidth (Gauss) | Narrow | Broader | Broadest | Linewidth is influenced by rotational correlation time and interaction with the solvent. Deuteration significantly narrows the intrinsic linewidth compared to the protonated analogue. |
Table 1: Expected EPR Spectral Parameters for this compound in Various Solvents. The values are extrapolated from data on unlabeled TEMPOL and the known principles of isotopic labeling.
Experimental Protocols
Protocol for Quantitative EPR (qEPR)
This protocol outlines the steps for determining the concentration of a sample containing an unknown quantity of a paramagnetic species using this compound as a standard.
3.1.1. Materials
-
This compound
-
High-purity solvent (e.g., ultrapure water, ethanol)
-
Volumetric flasks
-
Micropipettes
-
EPR tubes (quartz)
-
EPR spectrometer (X-band)
3.1.2. Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in the desired solvent.
-
Perform serial dilutions to create a series of standard solutions with concentrations ranging from, for example, 1 µM to 100 µM.
-
-
Sample Preparation:
-
Dissolve the unknown sample in the same solvent used for the standards.
-
Transfer a precise volume of the standard and unknown solutions into identical EPR tubes, ensuring the sample height in each tube is consistent.
-
-
EPR Spectrometer Setup (Typical X-band CW-EPR Parameters):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 4-10 mW (should be below saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: Optimized for maximum signal without line broadening (e.g., 0.5 - 1.0 G).
-
Sweep Width: Sufficient to cover the entire spectrum (e.g., 100 G for this compound).
-
Sweep Time: 60-120 seconds
-
Time Constant: 0.1 - 0.3 seconds
-
Number of Scans: Average multiple scans (e.g., 4-16) to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record the EPR spectrum for each standard solution and the unknown sample under identical instrument settings.
-
-
Data Analysis:
-
For each spectrum, perform a double integration of the first-derivative signal to obtain an area proportional to the number of spins.
-
Create a calibration curve by plotting the double-integrated intensity of the standards against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its double-integrated intensity on the calibration curve.
-
3.1.3. Experimental Workflow for Quantitative EPR
Protocol for In Vivo EPR Oximetry in a Mouse Model
This protocol describes a general procedure for measuring tissue oxygen concentration (pO₂) in a mouse model using this compound.
3.2.1. Materials
-
This compound sterile solution (e.g., in saline)
-
Anesthesia (e.g., isoflurane)
-
Animal handling and monitoring equipment
-
In vivo EPR spectrometer (L-band is common for animal studies)
3.2.2. Procedure
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Place the animal in a holder that maintains its position within the EPR resonator.
-
Monitor vital signs (respiration, temperature) throughout the experiment.
-
-
Probe Administration:
-
Administer a sterile solution of this compound to the animal. The route of administration (e.g., intravenous, intraperitoneal, or direct injection into the tissue of interest) will depend on the experimental goals.
-
-
EPR Spectrometer Setup (Typical L-band In Vivo Parameters):
-
Microwave Frequency: ~1.2 GHz
-
Microwave Power: Low power to avoid sample heating (e.g., 10-20 mW).
-
Modulation Amplitude: Optimized for the in vivo signal.
-
Sweep Width: Appropriate to capture the two-line spectrum of this compound.
-
Rapid Scan: Often employed to acquire spectra quickly before the probe is metabolized.
-
-
Data Acquisition:
-
Acquire EPR spectra from the tissue of interest over time. This allows for the measurement of the probe's distribution, clearance, and the local pO₂.
-
-
Data Analysis:
-
Measure the peak-to-peak linewidth of the EPR spectral lines.
-
Correlate the linewidth to pO₂ using a pre-determined calibration curve. The calibration curve is generated by measuring the linewidth of this compound in solutions with known oxygen concentrations. An increase in linewidth corresponds to a higher pO₂.
-
Application in Drug Development: Screening for Antioxidant Efficacy
This compound can be a valuable tool for screening drug candidates for their ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress.
Principle
In an environment with a high concentration of ROS (e.g., generated by Fenton chemistry or enzymatic reactions), the paramagnetic this compound will be reduced to its diamagnetic hydroxylamine form, leading to a decrease in the EPR signal intensity. An effective antioxidant drug candidate will compete with this compound for the ROS, thereby slowing the rate of its reduction and the decay of the EPR signal.
Signaling Pathway Context: Oxidative Stress and Cellular Damage
Oxidative stress, arising from an imbalance between the production of ROS and the cell's antioxidant defenses, can lead to the damaging oxidation of lipids, proteins, and DNA. This can activate stress-response signaling pathways, such as the NF-κB and MAPK pathways, and can ultimately lead to apoptosis or cellular senescence. Tempol and its derivatives act as SOD mimetics, converting superoxide radicals to hydrogen peroxide, which is then detoxified by catalase or glutathione peroxidase. By monitoring the redox state of this compound, one can indirectly assess the level of oxidative stress and the efficacy of antioxidant interventions.
Experimental Workflow for Antioxidant Screening
Conclusion
This compound is a highly sensitive and versatile spin probe for EPR spectroscopy. The protocols and application notes provided herein offer a framework for its use in quantitative EPR, in vivo oximetry, and for assessing oxidative stress in the context of drug development. The enhanced spectral properties due to isotopic labeling make it a superior choice over unlabeled Tempol for demanding applications requiring high sensitivity and spectral resolution. Researchers and drug development professionals can leverage these characteristics to gain deeper insights into redox biology and to accelerate the discovery of novel therapeutics targeting oxidative stress-related diseases.
References
Application Notes and Protocols for the Use of Tempol-d17,15N as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical that acts as a potent antioxidant and a superoxide dismutase (SOD) mimetic. It is under investigation for its therapeutic potential in a variety of conditions associated with oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and as an adjunct in cancer therapy. Accurate quantification of Tempol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry assays due to their ability to compensate for variations in sample preparation, chromatography, and ionization efficiency. Tempol-d17,15N, a deuterated and 15N-labeled analogue of Tempol, is an ideal internal standard for the bioanalysis of Tempol. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution during chromatography and similar ionization behavior, while its distinct mass allows for separate detection by the mass spectrometer.
These application notes provide a detailed protocol for the quantitative analysis of Tempol in plasma using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key parameters for a validated LC-MS/MS method for the quantification of Tempol in plasma.
Table 1: Mass Spectrometry Parameters for Tempol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tempol | 173.2 | 158.2 | 200 | 15 |
| This compound | 191.2 | 173.2 | 200 | 18 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (%RE) | -7.8% to 9.5% |
| Mean Extraction Recovery | 85.3% |
| Matrix Effect | Minimal ion suppression or enhancement observed |
Experimental Protocols
Materials and Reagents
-
Tempol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Tempol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Tempol stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000, and 2500 ng/mL).
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare a 100 ng/mL working solution.
-
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 10 µL of 50:50 acetonitrile:water is added).
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 1
-
Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Data Analysis and Quantification
-
Integrate the peak areas for Tempol and this compound for each sample.
-
Calculate the peak area ratio of Tempol to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Tempol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Tempol in plasma.
Caption: Tempol's antioxidant signaling pathway.
Application Notes and Protocols for Sample Preparation with Tempol-d17,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical known for its antioxidant properties as a superoxide dismutase (SOD) mimetic. It is widely investigated for its therapeutic potential in conditions associated with oxidative stress. Accurate quantification of Tempol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Tempol-d17,15N is a stable isotope-labeled analog of Tempol, where 17 hydrogen atoms are replaced by deuterium and the nitrogen atom is the heavy isotope ¹⁵N. Due to its nearly identical physicochemical properties to unlabeled Tempol and its distinct mass, it is the ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.
This document provides a detailed step-by-step guide for the preparation of biological samples (specifically plasma) for the quantification of Tempol using this compound as an internal standard, followed by LC-MS/MS analysis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉D₁₇¹⁵NO₂ |
| Molecular Weight | 190.34 g/mol |
| Appearance | Light yellow to yellow solid powder |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Experimental Protocol: Quantification of Tempol in Plasma
This protocol describes a method for the quantitative analysis of Tempol in plasma samples using protein precipitation for sample cleanup, followed by LC-MS/MS.
Materials and Reagents
-
Tempol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat or human)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Preparation of Stock and Working Solutions
-
Tempol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tempol and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Tempol Working Solutions (for calibration curve and QCs): Prepare a series of dilutions from the Tempol stock solution using a 50:50 mixture of acetonitrile and water to obtain working solutions at desired concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Calibration Standards: Spike control plasma with the appropriate Tempol working solutions to achieve a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL). A typical calibration curve might include 8 concentration points.
-
Quality Control Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
Sample Preparation Procedure
-
Sample Thawing: Thaw plasma samples (study samples, calibration standards, and QCs) on ice.
-
Aliquoting: Pipette 50 µL of each plasma sample into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add 10 µL of the 100 ng/mL this compound internal standard working solution to every tube except for the blank samples (to which 10 µL of the 50:50 acetonitrile/water mixture is added).
-
Protein Precipitation: Add 200 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex mix all tubes for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of HPLC vials.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting parameters for an LC-MS/MS method for the analysis of Tempol. These may need to be optimized for your specific instrumentation.
| LC Parameters | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tempol) | To be optimized (e.g., Q1: 173.2 m/z, Q3: 156.2 m/z) |
| MRM Transition (this compound) | To be optimized (e.g., Q1: 191.3 m/z, Q3: 173.3 m/z) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Analysis and Method Performance
The concentration of Tempol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (e.g., 1/x²) linear regression.
| Method Validation Parameters | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification) |
| Precision (%CV) | ≤ 15% (≤ 20% at the Lower Limit of Quantification) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated for by the internal standard |
| Stability | Stable under expected sample handling and storage conditions |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of Tempol in mitigating oxidative stress and the experimental workflow for its quantification.
References
Application Notes and Protocols for Quantitative Analysis of Tempol using Tempol-d17,15N as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical that readily permeates biological membranes and exhibits potent antioxidant properties.[1] It functions as a superoxide dismutase (SOD) mimetic, effectively scavenging superoxide radicals and mitigating oxidative stress, which is implicated in a wide range of pathologies including cardiovascular and neurodegenerative diseases.[2][3] Tempol's mechanism of action also involves the modulation of key signaling pathways, such as the MAPK/Akt/mTOR pathway, making it a compound of significant interest in therapeutic development.
Accurate quantification of Tempol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as Tempol-d17,15N, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis.[4] This approach corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[5]
These application notes provide a detailed protocol for the quantitative analysis of Tempol in human plasma using this compound as an internal standard.
Signaling Pathway Overview
Tempol has been shown to exert its effects by modulating several cellular signaling pathways, primarily the MAPK/Akt/mTOR pathway, which is often dysregulated in cancer and other diseases. Tempol can inhibit the phosphorylation of key proteins in this cascade, including ERK, JNK, and p38, thereby influencing cell proliferation, apoptosis, and stress responses.[6]
Experimental Workflow for Quantitative Analysis
The following diagram outlines the major steps for the quantitative analysis of Tempol in a biological matrix using this compound as an internal standard.
Detailed Experimental Protocol: Quantification of Tempol in Human Plasma
This protocol describes a validated method for the determination of Tempol in human plasma using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Tempol (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Tempol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tempol and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Tempol Working Solutions (for calibration curve and QCs): Prepare a series of working solutions by serially diluting the Tempol stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking into plasma.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
To 50 µL of blank human plasma, add 5 µL of the appropriate Tempol working solution for calibration standards and QCs. For unknown samples, add 5 µL of 50:50 methanol:water.
-
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples (which receive 10 µL of 50:50 methanol:water).
-
Vortex each tube for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a clean set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A (see LC conditions below).
-
Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min) |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions (Hypothetical Example)
Note: These are proposed transitions and should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tempol | 173.2 | 156.2 | 15 |
| This compound | 191.3 | 172.3 | 18 |
Calibration Curve and Quality Control
-
Prepare a calibration curve by spiking blank plasma with Tempol to achieve final concentrations in the range of 1 - 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
-
The calibration curve should be constructed by plotting the peak area ratio of Tempol to this compound against the nominal concentration of Tempol. A linear regression with a weighting factor of 1/x² is typically used.
Data Presentation
The following tables present example data for a validated method, demonstrating typical performance characteristics.
Table 1: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.15 | 103.0 |
| 25.0 | 24.2 | 96.8 |
| 100.0 | 101.5 | 101.5 |
| 250.0 | 245.0 | 98.0 |
| 500.0 | 508.0 | 101.6 |
| 1000.0 | 992.0 | 99.2 |
| Linearity (R²) | ≥ 0.995 |
Table 2: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias, n=6) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias, n=18) |
| Low (LQC) | 3.0 | 5.8 | -2.5 | 6.5 | -1.8 |
| Medium (MQC) | 300.0 | 3.2 | 1.2 | 4.1 | 0.9 |
| High (HQC) | 800.0 | 2.5 | -0.8 | 3.3 | -1.2 |
Table 3: Example Recovery and Matrix Effect Data
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low (LQC) | 3.0 | 92.5 | 98.7 |
| High (HQC) | 800.0 | 95.1 | 101.2 |
Conclusion
This application note provides a comprehensive and detailed framework for the quantitative analysis of Tempol in human plasma using a robust and reliable LC-MS/MS method with a stable isotope-labeled internal standard. The provided protocols and example data serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling accurate and precise quantification of Tempol for a variety of research applications. Adherence to these guidelines will facilitate the generation of high-quality data essential for advancing our understanding of Tempol's therapeutic potential.
References
- 1. Precision, accuracy, and data acceptance criteria in biopharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promise-proteomics.com [promise-proteomics.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Real-Time Monitoring of Cellular Redox State using Tempol-d17,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular redox state, a critical balance between oxidizing and reducing species, governs a multitude of physiological processes, including signal transduction, metabolic regulation, and cell fate decisions. Perturbations in this delicate equilibrium, often termed oxidative stress, are implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the ability to monitor the cellular redox environment in real-time is of paramount importance for both basic research and drug development.
Tempol (4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical that acts as a superoxide dismutase (SOD) mimetic, effectively neutralizing reactive oxygen species (ROS).[1][2][3][4][5] Its isotopically labeled analog, Tempol-d17,15N , offers significant advantages for monitoring cellular redox status using Electron Paramagnetic Resonance (EPR) spectroscopy. The substitution of hydrogen with deuterium (d17) and 14N with 15N enhances the signal-to-noise ratio and simplifies the EPR spectrum, enabling more sensitive and precise measurements.[6]
This document provides detailed application notes and protocols for the use of this compound as a probe for the real-time, non-invasive monitoring of cellular redox state.
Principle of the Method
The utility of this compound as a redox-sensitive probe lies in its reversible one-electron reduction-oxidation (redox) cycling. In its paramagnetic nitroxide radical form, this compound is EPR-active and generates a characteristic EPR spectrum. Within the cellular environment, it can be reduced by intracellular reducing agents, such as ascorbate and glutathione, to its corresponding hydroxylamine form.[7] This hydroxylamine is EPR-silent. Conversely, the hydroxylamine can be oxidized back to the paramagnetic nitroxide by cellular oxidants like superoxide radicals.
The rate of disappearance of the EPR signal from this compound is directly proportional to the overall reducing capacity of the cell. By monitoring the decay of the EPR signal over time, one can obtain a quantitative measure of the cellular redox state. An accelerated rate of signal decay indicates a more reduced cellular environment, while a slower decay rate suggests a more oxidized state, potentially indicative of oxidative stress.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉HD₁₇¹⁵NO₂ |
| Molecular Weight | 190.34 g/mol |
| Appearance | Light yellow to yellow solid powder |
| Solubility | Soluble in water, DMSO, and Ethanol |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
| Data sourced from commercial suppliers.[1] |
Experimental Protocols
In Vitro Studies with Cultured Cells
This protocol describes the use of this compound to monitor the redox state of cultured mammalian cells in real-time using EPR spectroscopy.
Materials:
-
This compound
-
Cultured mammalian cells (e.g., HeLa, MCF-7, or relevant cell line for the study)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
EPR spectrometer with a temperature controller
-
Capillary tubes for EPR measurements (e.g., 50 µL glass capillaries)
Protocol:
-
Cell Culture: Culture cells to a confluency of 80-90% in a T-75 flask or appropriate culture vessel.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with sterile PBS.
-
Add 2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of fresh, pre-warmed complete culture medium.
-
Determine the cell density using a hemocytometer. Adjust the cell density to 1 x 10⁶ cells/mL.
-
-
Probe Loading:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile PBS or culture medium).
-
Add this compound stock solution to the cell suspension to a final concentration of 0.1 - 1 mM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells with the probe for 15-30 minutes at 37°C.
-
-
EPR Sample Preparation:
-
Gently mix the cell suspension containing this compound.
-
Draw approximately 50 µL of the cell suspension into a glass capillary tube.
-
Seal one end of the capillary tube with clay or a suitable sealant.
-
-
EPR Measurement:
-
Place the capillary tube inside the EPR spectrometer's resonator.
-
Set the temperature of the sample cavity to 37°C.
-
Record the EPR spectrum of this compound immediately. This will be your time zero (t₀) measurement.
-
Acquire spectra at regular intervals (e.g., every 2-5 minutes) for a total duration of 30-60 minutes to monitor the decay of the EPR signal.
-
-
Data Analysis:
-
Measure the peak-to-peak height or the double integral of the EPR signal at each time point.
-
Plot the signal intensity as a function of time.
-
The rate of signal decay can be determined by fitting the data to an exponential decay curve. This rate is indicative of the cellular reducing capacity.
-
EPR Spectrometer Settings (X-Band):
| Parameter | Suggested Value |
| Microwave Frequency | ~9.5 GHz |
| Microwave Power | 10 - 20 mW |
| Modulation Frequency | 100 kHz |
| Modulation Amplitude | 0.5 - 1 G |
| Sweep Width | 50 - 100 G |
| Time Constant | 0.01 - 0.1 s |
| Scan Time | 30 - 60 s |
| These are starting parameters and may require optimization for specific instruments and experimental conditions. |
Visualizations
Caption: Redox cycling of this compound in the cellular environment.
Caption: Experimental workflow for in vitro monitoring of cellular redox state.
Data Presentation
Quantitative data on the rate of this compound reduction should be presented in a clear, tabular format to allow for easy comparison between different experimental conditions.
Example Table:
| Cell Line | Treatment | Rate of EPR Signal Decay (min⁻¹) |
| MCF-7 | Control | 0.05 ± 0.005 |
| MCF-7 | H₂O₂ (100 µM) | 0.02 ± 0.003 |
| MCF-7 | N-acetylcysteine (1 mM) | 0.09 ± 0.007 |
| HeLa | Control | 0.07 ± 0.006 |
| HeLa | H₂O₂ (100 µM) | 0.03 ± 0.004 |
| HeLa | N-acetylcysteine (1 mM) | 0.12 ± 0.009 |
| Note: These are example values and will vary depending on the cell type and experimental conditions. |
Applications in Drug Development
The real-time monitoring of cellular redox state using this compound has significant applications in drug development:
-
Screening for Redox-Modulating Drugs: High-throughput screening of compound libraries to identify drugs that alter the cellular redox environment.
-
Mechanism of Action Studies: Elucidating whether a drug's mechanism of action involves the induction of oxidative or reductive stress.
-
Toxicity Studies: Assessing the potential for drug-induced oxidative stress, a common mechanism of drug toxicity.
-
Development of Antioxidant Therapies: Evaluating the efficacy of novel antioxidant compounds in mitigating oxidative stress in cellular models of disease.
Conclusion
This compound is a powerful and sensitive probe for the real-time, non-invasive monitoring of cellular redox state. The use of EPR spectroscopy with this isotopically labeled nitroxide provides a quantitative measure of the overall reducing capacity of living cells. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to employ this technology in their studies of cellular physiology and pharmacology. The ability to accurately assess the cellular redox environment will undoubtedly contribute to a deeper understanding of disease mechanisms and the development of novel therapeutic strategies.
References
- 1. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cellular Redox State Using NAD(P)H Fluorescence Intensity and Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Formulation of Tempol-d17,15N for In Vivo Administration
Introduction
Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a cell-permeable nitroxide and a potent superoxide dismutase (SOD) mimetic that exhibits neuroprotective, anti-inflammatory, and analgesic properties.[1][2] It is widely used in preclinical research to mitigate oxidative stress in various disease models.[3][4] The isotopically labeled version, Tempol-d17,15N, contains seventeen deuterium atoms and one nitrogen-15 atom. This heavy-isotope labeling makes it an ideal internal standard or tracer for pharmacokinetic and metabolic studies using mass spectrometry, allowing for its precise differentiation from the endogenous and unlabeled forms. For the purposes of formulation and administration, the physicochemical properties of this compound are considered identical to those of unlabeled Tempol.
Mechanism of Action
Tempol's primary mechanism involves scavenging reactive oxygen species (ROS), particularly the superoxide anion (O₂⁻).[4][5] By mimicking the catalytic activity of SOD, Tempol converts superoxide into hydrogen peroxide (H₂O₂), which is then further detoxified into water by cellular enzymes like catalase.[3] This action prevents the formation of more damaging species such as peroxynitrite and hydroxyl radicals, thereby protecting cells from oxidative damage, reducing inflammation, and mitigating tissue injury in animal models of ischemia-reperfusion, hypertension, and neuropathic pain.[3][6][7]
Key Formulation Considerations
-
Solubility: Tempol is soluble in a variety of common laboratory solvents, including water, ethanol, DMSO, and isotonic saline.[2][8] For in vivo use, sterile 0.9% saline or phosphate-buffered saline (PBS) are the most common vehicles.[6][8][9]
-
Stability: Aqueous solutions of Tempol are best prepared fresh and are not recommended for storage for more than one day.[8] Stock solutions in DMSO can be stored at -20°C for up to six months or -80°C for up to a year.[10]
-
Route of Administration: The choice of vehicle and concentration depends heavily on the intended route of administration. Common routes include intraperitoneal (IP), intravenous (IV), oral gavage (PO), and subcutaneous (SC) injection.[3][9][11] The half-life of Tempol varies significantly with the administration route, being very short (approx. 1 minute) after IV injection and much longer (approx. 50 minutes) after IP injection in mice.[3]
-
Dosage: Doses in animal models can range widely, from 10 mg/kg to as high as 200 mg/kg, depending on the animal model, administration route, and therapeutic goal.[5][6]
Quantitative Data Summary
The following tables summarize the solubility and common dosing regimens for Tempol in preclinical animal models.
Table 1: Solubility of Tempol
| Solvent | Approximate Solubility (25°C) | Reference |
|---|---|---|
| Water | 35 mg/mL (203.2 mM) | [2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [8] |
| Dimethyl Sulfoxide (DMSO) | 35 mg/mL (203.2 mM) | [1][2] |
| Ethanol | 30-35 mg/mL |[2][8] |
Table 2: Examples of In Vivo Administration Regimens for Tempol in Animal Models
| Animal Model | Route of Administration | Dose | Vehicle | Study Context | Reference |
|---|---|---|---|---|---|
| Rat | Intraperitoneal (IP) Injection | 50, 100, or 200 mg/kg (single dose) | 0.9% Saline | Neuropathic Pain | [6] |
| Rat | Intraperitoneal (IP) Injection | 125 mg/kg (daily) | 0.9% Saline | Cardiac Preconditioning | [11] |
| Rat | Intravenous (IV) Injection | 10 mg/kg | Vehicle (not specified) | Subdural Hematoma | [12] |
| Mouse | Intraperitoneal (IP) Injection | 10 - 100 mg/kg | Not specified | Inflammatory Pain | [5][13] |
| Mouse | Oral Gavage (PO) | 1, 10, or 50 mg/kg (daily) | 0.9% Saline | Gut Microbiota Modulation | [9] |
| Mouse | Subcutaneous (SC) Injection | 30 + 30 mg/kg (4h apart) | Not specified | Developmental Neurotoxicity | [14] |
| Rat | Drinking Water | 200 mg/kg/day | Drinking Water | Hypertension |[15] |
Experimental Protocols
Protocol 1: Preparation for Intraperitoneal (IP) or Intravenous (IV) Injection
This protocol describes the preparation of a sterile solution of this compound in saline for parenteral administration.
Materials:
-
This compound (crystalline solid)
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, pyrogen-free conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
Equipment:
-
Analytical balance
-
Vortex mixer
-
Laminar flow hood (optional, for maintaining sterility)
Procedure:
-
Calculate Required Mass: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 100 mg/kg) and injection volume (e.g., 5 mL/kg).
-
Example: For 10 mice at 25g each, requiring 100 mg/kg at an injection volume of 5 mL/kg:
-
Total dose per mouse = 0.025 kg * 100 mg/kg = 2.5 mg
-
Injection volume per mouse = 0.025 kg * 5 mL/kg = 0.125 mL
-
Required concentration = 2.5 mg / 0.125 mL = 20 mg/mL
-
Total volume needed (with overage) = 10 mice * 0.125 mL/mouse + 10% = ~1.4 mL. Prepare 2 mL.
-
Mass of this compound required = 20 mg/mL * 2 mL = 40 mg.
-
-
-
Weigh Compound: Accurately weigh the calculated mass of this compound and place it into a sterile conical tube.
-
Dissolution: Add the calculated volume of sterile 0.9% saline to the conical tube.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved and the solution is clear. Gentle warming (to 37°C) can be used to aid dissolution if necessary.[10]
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and expel the solution into a new, sterile tube or vial. This step ensures the final solution is sterile for injection.
-
Administration: Use the final sterile solution for administration immediately. Do not store aqueous solutions for more than one day.[8]
Protocol 2: Preparation for Oral Gavage (PO) - Solution
This protocol is suitable for water-soluble compounds like Tempol when a solution is desired for oral administration.
Materials:
-
This compound (crystalline solid)
-
Sterile 0.9% Saline or Purified Water
-
Sterile conical tubes (15 mL or 50 mL)
-
Animal feeding needles (gavage needles)
-
Syringes
Equipment:
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate Required Mass and Volume: As described in Protocol 1, determine the required concentration and total volume based on animal weight, dose, and desired gavage volume (typically 5-10 mL/kg for mice).
-
Weigh Compound: Accurately weigh the calculated mass of this compound and place it into a sterile conical tube.
-
Dissolution: Add the calculated volume of saline or purified water to the tube.
-
Mixing: Cap the tube and vortex until the solid is fully dissolved.
-
Administration: Prepare fresh daily.[9] Draw the required volume into a syringe fitted with an appropriately sized gavage needle for administration.
Protocol 3: Preparation for Oral Gavage (PO) - Suspension
This protocol can be used if a higher concentration is needed than is achievable in a simple aqueous solution, or if a suspension formulation is desired.
Materials:
-
This compound (crystalline solid)
-
Vehicle: e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in purified water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Syringes and gavage needles
Equipment:
-
Analytical balance
Procedure:
-
Prepare Vehicle: Prepare the 0.5% CMC-Na vehicle by slowly adding CMC-Na powder to purified water while stirring continuously until fully dissolved.
-
Calculate Required Mass: Determine the total mass of this compound needed for the study.
-
Weigh Compound: Accurately weigh the required amount of this compound. For a more uniform suspension, the crystalline solid can be gently ground to a fine powder using a mortar and pestle.
-
Create Suspension: Place the weighed this compound powder into a beaker or bottle with a magnetic stir bar. Add a small amount of the vehicle to create a paste, then gradually add the remaining vehicle while stirring continuously.
-
Mixing: Continue to stir the suspension for at least 15-30 minutes to ensure homogeneity. A datasheet suggests a final concentration of at least 5 mg/mL is achievable.[2]
-
Administration: Stir the suspension continuously while drawing up individual doses to ensure each animal receives a consistent concentration.
Visualizations
Caption: Mechanism of Tempol as a superoxide dismutase (SOD) mimetic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Chemistry and Antihypertensive Effects of Tempol and Other Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Antioxidants and Hybrid TEMPOL Derivatives in Ocular Neurodegenerative Diseases: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tempol, a Superoxide Dismutase Mimetic Agent, Inhibits Superoxide Anion-Induced Inflammatory Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tempol Ameliorates and Prevents Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. The Anti-Oxidant Drug Tempol Promotes Functional Metabolic Changes in the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Tempol, a novel stable nitroxide, reduces brain damage and free radical production, after acute subdural hematoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tempol, a Superoxide Dismutase Mimetic Agent, Inhibits Superoxide Anion-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paracetamol (Acetaminophen) and its Effect on the Developing Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Resolving Signal Interference with Tempol-d17,15N
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal interference when using the Tempol-d17,15N spin label in complex biological samples. The following guides and FAQs address common issues in Electron Paramagnetic Resonance (EPR) spectroscopy experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound EPR signal weak or absent?
A weak or absent signal can stem from several factors:
-
Radical Degradation: Nitroxide spin labels like Tempol can be reduced by biological reductants (e.g., ascorbate) or oxidized, rendering them EPR-silent.[1][2] Ensure the sample environment is controlled and consider the stability of the label over the experiment's duration.
-
Low Concentration: The concentration of the spin label may be below the detection limit of the spectrometer.[3] Prepare samples with a known concentration and verify it if possible.
-
Improper Spectrometer Settings: Suboptimal settings, such as low microwave power or incorrect field modulation, can lead to poor signal-to-noise.[4] It is crucial to optimize acquisition parameters for each specific sample.
-
High Dielectric Solvent: For room temperature measurements, solvents with a high dielectric constant, like water, can significantly reduce the spectrometer's sensitivity (lower Q factor).[5]
Q2: My EPR spectrum is broad and poorly resolved. What are the common causes?
Poor spectral resolution is a frequent challenge in complex samples:
-
Spin-Spin Interactions: At high concentrations, interactions between this compound molecules can cause significant line broadening. It is advisable to work with the lowest detectable concentration.
-
Slow Molecular Tumbling: The shape of the nitroxide EPR spectrum is highly sensitive to its rotational motion.[6][7] If the label is in a viscous environment or tethered to a large, slowly tumbling molecule, the spectral lines will broaden.[1]
-
Unresolved Hyperfine Couplings: The electron spin can couple to nearby nuclear spins in the sample matrix, leading to line broadening.[8][9] The use of deuterated Tempol (d17) is specifically designed to minimize this effect by reducing coupling to protons.
-
Over-modulation: Setting the modulation amplitude too high relative to the EPR line width can artificially broaden the spectrum and distort its shape.[4]
Q3: I see extra lines in my spectrum that are not from this compound. How do I identify and eliminate them?
Extraneous signals are typically due to contamination:
-
Other Radical Species: Complex biological samples may contain endogenous free radicals (e.g., semiquinones, tyrosyl radicals) or generate them under experimental conditions.[4]
-
Paramagnetic Metal Ions: Transition metal ions (e.g., Mn²⁺, Cu²⁺, Fe³⁺) are common in biological systems and are EPR-active, often exhibiting complex spectra that can overlap with the nitroxide signal.[8][10]
-
Sample Contamination: Contaminants can be introduced from labware, solvents, or handling.[11][12] Common sources include plasticizers and residual chemicals.[11] Thoroughly cleaning EPR tubes and using high-purity solvents is essential.[5]
Q4: How can I resolve overlapping signals from this compound and another radical species?
Distinguishing between overlapping signals is critical for accurate analysis:
-
Utilize Isotopic Labeling: The key advantage of Tempol-d17,¹⁵N is the ¹⁵N nucleus (I=1/2), which produces a characteristic two-line (doublet) spectrum. This is distinct from the three-line (triplet) spectrum of standard ¹⁴N-nitroxides (I=1).[6][13] This difference is often sufficient to distinguish the signals.
-
Vary Spectrometer Settings: Different radical species have different relaxation properties. By adjusting the microwave power and temperature, it may be possible to selectively saturate (and thus diminish) one of the signals.[4]
-
Advanced Techniques: Methods like Electron-Nuclear Double Resonance (ENDOR) can help identify the specific nuclei coupled to the unpaired electron, aiding in the identification of the interfering species.[10][14] Computational methods and spectral simulation can also be used to deconvolve complex spectra.[6][15]
Q5: What is the impact of paramagnetic metal ions on my signal, and how can I mitigate it?
Paramagnetic metal ions can interfere by either generating their own EPR signal or by interacting with the this compound label, causing line broadening or shifting. To mitigate this, consider adding a metal chelator (e.g., EDTA, desferrioxamine) to the sample buffer to sequester the interfering ions. Ensure the chelator itself does not introduce any artifacts.
Troubleshooting Guides
Systematic Approach to Diagnosing Signal Interference
This workflow provides a step-by-step process for identifying and resolving common issues with this compound EPR spectra in complex samples.
Caption: A troubleshooting workflow for diagnosing EPR signal issues.
Sources of EPR Signal Interference
Understanding the origin of interference is the first step toward resolving it. This diagram illustrates common sources that can affect the this compound signal.
Caption: Common sources of interference in EPR experiments.
Data & Parameters
Table 1: Common Paramagnetic Species in Biological Samples
| Species Type | Examples | Typical g-values | Characteristics |
| Nitroxide Labels | Tempol, MTSSL | ~2.006 | Anisotropic signal sensitive to motion and polarity.[6] |
| Endogenous Radicals | Tyrosyl radical, Semiquinone | ~2.004 | Often have narrower lines and different power saturation behavior. |
| Iron-Sulfur Clusters | [2Fe-2S], [4Fe-4S] | ~1.94 - 2.01 | Signals are typically only observed at cryogenic temperatures.[4] |
| Manganese (II) | Mn²⁺ (aq) | ~2.00 | Characteristic six-line spectrum due to ⁵⁵Mn nucleus (I=5/2). |
| Copper (II) | Cu²⁺ complexes | ~2.05 - 2.4 | Highly anisotropic spectra, sensitive to coordination geometry.[10] |
Table 2: Recommended X-Band EPR Spectrometer Settings for this compound
| Parameter | Recommended Range | Purpose & Considerations |
| Microwave Frequency | ~9.5 GHz (X-Band) | Standard frequency for nitroxide studies.[4] |
| Microwave Power | 1 - 20 mW | Start low (~2 mW) to avoid signal saturation, especially at low temperatures.[4] |
| Modulation Frequency | 100 kHz | Standard for most spectrometers to improve signal-to-noise.[8] |
| Modulation Amplitude | 0.5 - 2.0 Gauss (G) | Should be less than the intrinsic linewidth to avoid over-modulation distortion.[4] |
| Sweep Width | 100 - 150 G | Sufficient to cover the entire two-line spectrum of ¹⁵N-Tempol. |
| Temperature | 77 K - 298 K | Lower temperatures increase signal but broaden lines due to slow motion.[16] Room temperature provides dynamic information. |
Experimental Protocols
Protocol 1: Preparation of Complex Biological Samples for EPR
-
Sample Purity: Begin with a sample that has been purified as much as possible to remove unwanted contaminants.[17] Techniques like dialysis or size-exclusion chromatography can remove small molecule contaminants and interfering ions.
-
Buffer Selection: Use a buffer with a low concentration of salts. If possible, treat the buffer with a chelating resin to remove trace paramagnetic metals.
-
Spin Labeling: Introduce this compound to the sample at the desired final concentration (typically in the low micromolar range to avoid concentration-dependent broadening).
-
Sample Loading: Carefully load the sample into a high-quality quartz EPR tube. Avoid introducing air bubbles, which can create artifacts.[17]
-
Degassing (Optional): If the sample is sensitive to oxygen, which can broaden the EPR signal, it may be necessary to degas the sample by bubbling with an inert gas like argon or nitrogen.
-
Flash Freezing (for low-temp studies): For measurements at cryogenic temperatures, flash-freeze the sample in liquid nitrogen to ensure a uniform, glassy matrix.[5] Gradual freezing can cause the sample to crack the tube.[5]
Protocol 2: Baseline EPR Spectrum Acquisition for this compound
-
Spectrometer Tuning: Tune the spectrometer to the sample cavity to ensure optimal microwave coupling and maximize sensitivity.
-
Set Initial Parameters: Use the recommended starting parameters from Table 2. Set microwave power to a low value (e.g., 2 mW) and modulation amplitude to a conservative value (e.g., 1 G).
-
Acquire Initial Spectrum: Record a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize Modulation Amplitude: Record spectra at incrementally increasing modulation amplitudes. Observe the point at which the signal intensity no longer increases linearly and/or the lines begin to broaden; this is the onset of over-modulation.[4] Set the final amplitude just below this point for optimal resolution and sensitivity.
-
Perform Power Saturation Study: With the optimal modulation amplitude set, acquire spectra at a range of microwave power levels. Plot the signal intensity against the square root of the power. If the interfering signal saturates at a lower power than the this compound signal, this information can be used to select a power level that maximizes the signal of interest while minimizing the interference.
References
- 1. books.rsc.org [books.rsc.org]
- 2. st-andrews.ac.uk [st-andrews.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EPR spectroscopy of complex biological iron–sulfur systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acif.ucr.edu [acif.ucr.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 9. Use of EPR to Solve Biochemical Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electron Nuclear Quadruple Resonance for Assignment of Overlapping Spectra | Journal Article | PNNL [pnnl.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
Methods for improving the stability of Tempol-d17,15N in aqueous solutions
Welcome to the technical support center for Tempol-d17,15N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the isotopically labeled form of Tempol (4-Hydroxy-TEMPO), a well-known superoxide dismutase (SOD) mimetic that effectively neutralizes reactive oxygen species (ROS).[1][2][3][4][5] The "d17" indicates that 17 hydrogen atoms have been replaced with deuterium, and "15N" signifies the substitution of the common 14N isotope with 15N. This stable isotope labeling is primarily used for tracer and quantification purposes in drug development and metabolic studies, allowing researchers to distinguish the compound from its naturally occurring, unlabeled counterparts in biological samples using mass spectrometry.[1][2][4]
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of the nitroxide radical in this compound is influenced by several environmental factors:
-
pH: The pH of the solution can significantly impact stability. Extreme pH values can promote degradation.[6][7]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways.[6][7][8]
-
Light Exposure: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[6]
-
Presence of Reducing and Oxidizing Agents: As a radical, Tempol can be readily reduced to its corresponding hydroxylamine or oxidized to an oxoammonium cation.[9][10] Common laboratory reagents, such as ascorbic acid, can act as reducing agents.[11]
Q3: What are the common degradation products of this compound?
This compound primarily shuttles between three oxidation states.[9][10] The stable nitroxide radical can undergo a one-electron reduction to form the diamagnetic hydroxylamine (Tempol-H) or a one-electron oxidation to form the oxoammonium cation. The formation of these species results in the loss of the paramagnetic properties of the original compound.
Q4: How should I prepare and store aqueous stock solutions of this compound?
For optimal stability, stock solutions should be:
-
Prepared in a suitable buffer: Use a buffer system that maintains a stable, near-neutral pH.
-
Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Stored at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or -80 °C is preferable.[4]
-
Purged with inert gas: To minimize oxidation, purging the solution and the vial headspace with an inert gas like nitrogen or argon can be beneficial.
Troubleshooting Guide
Issue: My this compound solution is losing its signal or changing properties over time. What is happening?
This is a common sign of degradation. The nitroxide radical in Tempol is responsible for its unique properties, including its signal in Electron Paramagnetic Resonance (EPR) spectroscopy. The loss of this signal indicates that the radical is being converted into other chemical forms.
-
Probable Cause 1: Reduction. The nitroxide has been reduced to its corresponding hydroxylamine. This is common in the presence of biological reducing agents (e.g., ascorbate, glutathione) or other reducing chemicals in your solution.[11]
-
Probable Cause 2: Oxidation. The nitroxide has been oxidized to the oxoammonium cation. This can occur in the presence of strong oxidizing agents.
-
Probable Cause 3: Environmental Factors. The degradation is being accelerated by exposure to high temperatures, extreme pH, or light.[6][7]
Logical Diagram: Tempol Redox States
The following diagram illustrates the key chemical transformations of Tempol.
Caption: Redox states of the Tempol molecule.
Issue: How can I minimize the degradation of this compound during my experiments?
To enhance stability during your experimental workflow, consider the following methods.
-
Control pH: Maintain the pH of your aqueous solution within a stable, near-neutral range (e.g., pH 6.5-7.5) using a suitable buffer, unless your experimental conditions require otherwise.
-
Control Temperature: Perform experiments at the lowest practical temperature. If elevated temperatures are necessary, minimize the duration of exposure.[12]
-
Avoid Light Exposure: Conduct experiments under subdued lighting conditions and use amber-colored labware or foil-wrapped containers to protect the solution from light.
-
Deoxygenate Solutions: If reduction is a concern, removing dissolved oxygen by purging with nitrogen or argon can help slow down certain degradation pathways.
-
Use Co-solvents: In some cases, the use of co-solvents or specialized media like ionic liquids has been shown to enhance the stability of nitroxide radicals, though this may not be suitable for all experimental systems.[13][14]
Data Presentation: Factors Influencing this compound Stability
The table below summarizes the key environmental factors and their general impact on the stability of this compound in aqueous solutions.
| Factor | Condition | General Impact on Stability | Recommendations |
| pH | Acidic (< 6) or Alkaline (> 8) | Decreased | Maintain near-neutral pH (6.5 - 7.5) with a buffer. |
| Neutral (6.5 - 7.5) | Optimal | Use buffered solutions for all experiments. | |
| Temperature | Elevated (> 25°C) | Significantly Decreased | Work at room temperature or below; avoid heating. |
| Refrigerated (2 - 8°C) | Good | Store short-term solutions under refrigeration. | |
| Frozen (< -20°C) | Excellent | Store long-term stock solutions frozen. | |
| Light | UV or prolonged bright light | Decreased | Use amber vials; work in low-light conditions. |
| Dark | Optimal | Store all solutions protected from light. | |
| Atmosphere | Presence of Oxygen | Potential for increased redox cycling | Deoxygenate solutions for sensitive applications. |
| Presence of Reducing Agents | Rapid Reduction to Hydroxylamine | Avoid ascorbate, thiols unless part of the experiment. |
Issue: How do I set up an experiment to test the stability of my this compound solution?
A systematic stability study is crucial to understand how your specific experimental conditions affect your compound.
Experimental Workflow: Stability Assessment
The diagram below outlines a typical workflow for assessing the stability of this compound.
Caption: Workflow for a this compound stability study.
Detailed Experimental Protocol: Stability Analysis by HPLC-UV
This protocol provides a general method for monitoring the degradation of this compound over time.
1. Objective: To quantify the concentration of this compound in an aqueous solution over a set period under specific environmental conditions (e.g., temperature, pH, light exposure).
2. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Buffer salts (e.g., sodium phosphate)
-
pH meter
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Amber HPLC vials
3. Procedure:
-
Preparation of Mobile Phase: Prepare a suitable mobile phase. For example, a mixture of phosphate buffer (pH 7.0) and acetonitrile (e.g., 70:30 v/v). Filter and degas the mobile phase before use.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the desired aqueous buffer to create a concentrated stock solution (e.g., 1 mg/mL).
-
Preparation of Working Solution: Dilute the stock solution with the same buffer to a final working concentration suitable for your experiment and HPLC analysis (e.g., 10 µg/mL).
-
Initiation of Stability Study:
-
Dispense the working solution into several amber HPLC vials.
-
Take an initial sample (Time 0) for immediate analysis.
-
Place the remaining vials under the desired stress conditions (e.g., in a temperature-controlled chamber at 37°C).
-
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the stress condition. If the sample is not analyzed immediately, store it at -20°C or colder to halt further degradation.
-
HPLC Analysis:
-
Set the HPLC system with the C18 column. Equilibrate the column with the mobile phase.
-
Set the UV detector to a wavelength where Tempol has significant absorbance (e.g., ~245 nm).
-
Inject a standard volume (e.g., 10 µL) of each sample from each time point.
-
Record the chromatograms. The peak corresponding to this compound should be identified based on its retention time, confirmed by injecting a fresh standard.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak for each time point.
-
Normalize the peak area at each time point to the peak area at Time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile. The appearance of new peaks may indicate the formation of degradation products.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 90429-66-6 | MCE [medchemexpress.cn]
- 4. This compound (4-Hydroxy-TEMPO-d17,15N) | Autophagy | 90429-66-6 | Invivochem [invivochem.com]
- 5. Beneficial Effect of Tempol, a Membrane-Permeable Radical Scavenger, on Inflammation and Osteoarthritis in In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. thescipub.com [thescipub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Scavenging of TEMPOL Radical by Ascorbic Acid in Solution and Related Prolongation of 13C and 1H Nuclear Spin Relaxation Times of the Solute - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mecour.com [mecour.com]
- 13. Increased stability of nitroxide radicals in ionic liquids: more than a viscosity effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Addressing solubility challenges of Tempol-d17,15N in biological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tempol-d17,15N, focusing on challenges related to its solubility in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents and buffers?
A1: The solubility of the isotopically labeled this compound is expected to be nearly identical to that of unlabeled Tempol. Stable isotope substitution does not significantly alter the physicochemical properties of the molecule. Quantitative solubility data for Tempol is summarized in the table below.
Data Presentation: Solubility of Tempol
| Solvent | Solubility (mg/mL) | Approx. Molarity (mM) | Source(s) |
| DMSO | 30 - 35 | 174.2 - 203.2 | |
| Ethanol | 30 - 35 | 174.2 - 203.2 | |
| Dimethylformamide (DMF) | 30 | 174.2 | |
| Water | 35 | 203.2 | |
| PBS (pH 7.2) | 10 - 25 | 58.1 - 145.2 |
Note: The molecular weight of Tempol is 172.24 g/mol . The molecular weight of this compound is higher due to the isotopic labeling, which should be accounted for in molarity calculations.
Q2: I observed precipitation when diluting my concentrated this compound stock solution into my aqueous biological buffer/cell culture medium. What is causing this and how can I fix it?
A2: This is a common issue that typically arises when the final concentration of the organic solvent from the stock solution is too high, or the final concentration of this compound exceeds its solubility limit in the aqueous buffer. The presence of certain salts in buffers can also reduce solubility.
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the residual amount of the organic solvent (e.g., DMSO, ethanol) is insignificant, as it can have physiological effects and may contribute to precipitation when the local concentration of the compound is too high during dilution.
-
Lower the Final Concentration: Your target concentration of this compound may be too high for the specific buffer system. Try preparing a more dilute working solution.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the entire buffer volume, try adding the stock solution to a smaller volume of the buffer while vortexing or stirring vigorously to ensure rapid mixing. Then, add this intermediate solution to the remaining buffer.
-
Gentle Warming and Sonication: If precipitation occurs after dilution, gentle warming (e.g., to 37°C) and/or sonication can help redissolve the compound. However, ensure this will not degrade other components in your medium.
-
Prepare Fresh Aqueous Solutions: Organic solvent-free aqueous solutions can be made by dissolving Tempol directly in the buffer. However, the solubility will be lower than in organic solvents. It is also recommended not to store aqueous solutions for more than one day to ensure stability.
Q3: What is the best practice for preparing and storing this compound solutions?
A3: For optimal results and stability, follow the recommended preparation and storage protocols.
-
Stock Solutions: Prepare high-concentration stock solutions by dissolving this compound in an organic solvent like DMSO, ethanol, or DMF. For organic solvents, it is good practice to purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. Store stock solutions at -20°C or -80°C. Under these conditions, they can be stable for months to years.
-
Aqueous Working Solutions: Further dilutions into aqueous buffers or isotonic saline should be made immediately before use. It is not recommended to store aqueous solutions for more than one day due to potential degradation. If you must prepare an aqueous solution from the crystalline solid, ensure it is fully dissolved. If using water as the solvent for a stock solution, it should be filtered and sterilized before use in cell culture.
Q4: Can the composition of my biological buffer affect the stability or activity of this compound?
A4: Yes, buffer composition can be critical. Biological buffers are designed to maintain a stable pH, but their components can sometimes interact with the compound of interest.
-
pH: The optimal pH for most biological reactions is between 6.0 and 8.0. Ensure your buffer's pH is within the stable range for Tempol.
-
Metal Ions: Some buffers can form complexes with metal ions, which could potentially interact with the nitroxide radical of Tempol. While Tempol's activity is primarily as a SOD mimetic and radical scavenger, it's important to use a buffer with low metal-binding constants if your experiment is sensitive to metal ions.
-
Reducing Agents: Strong reducing agents in a buffer could potentially reduce the nitroxide radical of Tempol, affecting its activity.
Experimental Protocols
Protocol: Preparation of a this compound Working Solution for Cell Culture
This protocol describes the preparation of a working solution by diluting a concentrated stock solution.
1. Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO (or Ethanol)
-
Sterile biological buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes and pipette tips
2. Procedure: Stock Solution Preparation (e.g., 100 mM in DMSO)
-
Weigh the required amount of this compound crystalline solid in a sterile microcentrifuge tube. (Note: Account for the specific molecular weight of the isotopically labeled compound).
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration of 100 mM.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
(Optional) Purge the headspace of the tube with an inert gas like argon to minimize oxidation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
3. Procedure: Working Solution Preparation (e.g., 1 mM in Culture Medium)
-
Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium or biological buffer to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution. For example, to make a 1 mM working solution, dilute the 100 mM stock solution 1:100 into the pre-warmed medium.
-
To avoid precipitation, add the stock solution to the medium while gently vortexing or swirling the tube to ensure immediate and thorough mixing.
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide (FAQ #2).
-
Use the freshly prepared working solution for your experiment immediately. Do not store the diluted aqueous solution.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Tempol's inhibitory effect on pro-survival signaling pathways.
Technical Support Center: High-Purity Sample Preparation of Tempol-d17,15N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the high-purity sample preparation of Tempol-d17,15N for sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sensitive experiments?
This compound is a deuterated and 15N isotopically labeled form of 4-Hydroxy-TEMPO. It is a stable nitroxide radical that acts as a superoxide dismutase (SOD) mimetic, effectively neutralizing reactive oxygen species (ROS).[1][2][3][4] The isotopic labeling provides distinct advantages in sensitive experiments such as Electron Paramagnetic Resonance (EPR) spectroscopy. Deuteration (d17) narrows the EPR linewidth by reducing hyperfine interactions with protons, thereby increasing spectral resolution and sensitivity. The 15N labeling alters the nitrogen hyperfine splitting, which can help to distinguish the probe signal from other paramagnetic species in complex biological systems.
Q2: What are the key considerations for storing this compound to maintain its purity and stability?
To maintain high purity, solid this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[4] Solutions of this compound are less stable and should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4] Nitroxides can be sensitive to light and reducing agents, so it is recommended to store them in the dark and avoid contact with substances that can reduce the nitroxide radical to its EPR-silent hydroxylamine form.[5]
Q3: What are the common impurities that can be found in a this compound sample?
Common impurities can include:
-
Unlabeled or partially labeled Tempol: Depending on the synthetic route, trace amounts of unlabeled (d0, 14N) or partially deuterated Tempol may be present.
-
Oxidized or reduced forms: The nitroxide can be oxidized to the oxoammonium cation or reduced to the corresponding hydroxylamine.[5] The hydroxylamine is EPR-silent and its presence will lead to an underestimation of the total probe concentration.
-
Synthesis precursors and byproducts: Residual starting materials or byproducts from the synthesis of the piperidine ring and subsequent oxidation to the nitroxide can be present.
-
Paramagnetic metal ions: Trace amounts of metal ions from glassware or reagents can interfere with EPR measurements.
Q4: How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection can be used to separate and quantify the main compound from its impurities.[6][7][8]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: While primarily a tool for studying the radical itself, the EPR spectrum can reveal the presence of other paramagnetic species. Quantitative EPR (qEPR) can be used to determine the concentration of the active radical species.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the isotopic enrichment and identify potential impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no EPR signal from a freshly prepared solution. | 1. Reduction of the nitroxide to the EPR-silent hydroxylamine by reducing agents in the solvent or sample matrix (e.g., ascorbate in biological samples).[5] 2. Incorrect concentration calculation. 3. Degradation of the compound due to improper storage or handling. | 1. Ensure all solvents are deoxygenated and free of reducing agents. For biological samples, consider the inherent reducing environment. The hydroxylamine can sometimes be re-oxidized to the nitroxide.[11] 2. Verify the concentration using a calibrated method like UV-Vis spectroscopy or qEPR with a known standard. 3. Always store the compound as recommended and prepare fresh solutions for sensitive experiments. |
| Broadened EPR spectrum. | 1. High concentration of this compound leading to spin-spin broadening. 2. Presence of paramagnetic impurities (e.g., metal ions or other radical species). 3. Inappropriate solvent choice for the experimental temperature (e.g., solvent crystallization instead of glassing at cryogenic temperatures). | 1. Dilute the sample to a concentration typically in the micromolar to low millimolar range for solution EPR. 2. Purify the sample using column chromatography or recrystallization. Treat glassware with a metal-chelating agent like EDTA. 3. For low-temperature EPR, use a solvent or solvent mixture that forms a glass upon freezing (e.g., water/glycerol mixtures). |
| Extra lines or unexpected features in the EPR spectrum. | 1. Presence of unlabeled (14N) Tempol, which will show a three-line spectrum instead of the two-line spectrum of 15N-labeled compounds. 2. Contamination with other paramagnetic species. 3. Decomposition of the sample.[12] | 1. Confirm the isotopic purity using mass spectrometry. If significant 14N-species is present, purification by HPLC may be necessary. 2. Thoroughly clean all labware. Use high-purity solvents and reagents. 3. Prepare fresh samples and protect them from light and heat. |
| Inaccurate quantification in qEPR experiments. | 1. Incomplete conversion to the EPR-active form (presence of hydroxylamine). 2. Errors in sample volume, positioning in the EPR cavity, or instrument settings.[13] 3. Instability of the sample during the measurement. | 1. Consider treating the sample with a mild oxidizing agent to convert any hydroxylamine back to the nitroxide, though this may perturb the system. 2. Use a calibrated standard and ensure consistent sample preparation and measurement conditions.[10] 3. Monitor the signal intensity over time to check for sample degradation during the experiment. |
| Low yield after purification. | 1. Inappropriate choice of solvent or stationary phase for column chromatography. 2. Decomposition of the nitroxide on the chromatography support. 3. Loss of material during recrystallization. | 1. Perform small-scale trials to optimize the chromatography conditions. Neutral alumina may be a good alternative to silica gel for some nitroxides. 2. Use a less acidic stationary phase and run the chromatography quickly. 3. Optimize the recrystallization solvent and cooling rate to maximize crystal formation.[14] |
Quantitative Data Summary
Table 1: Supplier Specifications for this compound
| Parameter | Typical Value | Source |
| Purity | ≥98% | [1][4] |
| Molecular Weight | ~190.34 g/mol | [4] |
| Appearance | Light yellow to yellow solid powder | [4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [4] |
| Powder | 4°C | 2 years | [4] |
| In Solvent | -80°C | 6 months | [4] |
| In Solvent | -20°C | 1 month | [4] |
Experimental Protocols
Protocol 1: High-Purity Sample Preparation by Column Chromatography
This protocol is a general guideline for the purification of Tempol derivatives and may need to be optimized for this compound.
-
Stationary Phase Selection: Choose a suitable stationary phase. Silica gel is commonly used, but for sensitive nitroxides, neutral alumina may be preferred to prevent degradation.[15]
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[15]
-
Column Packing: Pack a glass column with the selected stationary phase slurried in the non-polar solvent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The orange-red color of the nitroxide can often be used to track its movement down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Sample Preparation for EPR Spectroscopy
This protocol provides a general workflow for preparing a this compound sample for EPR analysis.
-
Solvent Selection: Choose a solvent that is appropriate for the experiment. For room temperature measurements, low-dielectric solvents are preferred. For cryogenic measurements, a solvent that forms a glass upon freezing (e.g., 2-methyltetrahydrofuran, or aqueous solutions with a cryoprotectant like glycerol) is necessary to avoid spectral distortions.
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. From this stock, prepare a final sample at the desired concentration (typically in the µM range).
-
Sample Loading: Using a micropipette or syringe, carefully transfer the sample into a clean, high-quality quartz EPR tube. Avoid introducing air bubbles.
-
Degassing (for oxygen-sensitive experiments): If the experiment is sensitive to oxygen (which can broaden the EPR signal), the sample should be degassed by several freeze-pump-thaw cycles.
-
Sealing the Tube: For oxygen-sensitive or volatile samples, the EPR tube can be flame-sealed under an inert atmosphere.
-
Freezing (for cryogenic experiments): Freeze the sample by slowly immersing the EPR tube in liquid nitrogen to prevent cracking of the tube.
-
Measurement: Insert the sample into the EPR spectrometer and acquire the spectrum.
Visualizations
Caption: Experimental workflow for purification and EPR sample preparation of this compound.
Caption: Troubleshooting logic for common EPR spectral issues with this compound.
Caption: Simplified signaling pathway of this compound as a ROS scavenger.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 90429-66-6 | MCE [medchemexpress.cn]
- 4. This compound (4-Hydroxy-TEMPO-d17,15N) | Autophagy | 90429-66-6 | Invivochem [invivochem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. rsc.org [rsc.org]
How to avoid experimental artifacts when using Tempol-d17,15N as a probe
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Tempol-d17,15N as a probe, with a focus on avoiding experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a probe?
This compound is a deuterated and 15N-labeled stable nitroxide radical. It is a derivative of Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl), a well-known superoxide dismutase (SOD) mimetic that effectively scavenges reactive oxygen species (ROS).[1][2] The isotopic labeling offers significant advantages for Electron Paramagnetic Resonance (EPR) spectroscopy studies:
-
Deuteration (d17): Reduces the spectral linewidths by weakening the hyperfine interactions between the unpaired electron and surrounding protons. This leads to improved spectral resolution and sensitivity.[3]
-
15N-labeling: Simplifies the EPR spectrum by reducing the number of nuclear manifolds from three (for 14N) to two. This further enhances spectral resolution and simplifies analysis.[3]
These features make this compound a highly sensitive probe for the detection and quantification of ROS in biological systems.
Q2: What are the primary applications of this compound?
This compound is primarily used to:
-
Detect and quantify superoxide and other ROS in cells, tissues, and in vivo models using EPR spectroscopy.[2][4]
-
Investigate the role of oxidative stress in various physiological and pathological processes.[5]
-
Act as a tracer in pharmacokinetic and metabolic studies due to its isotopic labeling.
Q3: How does this compound detect ROS?
This compound is a paramagnetic molecule, meaning it has an unpaired electron and is EPR-active. When it reacts with a free radical, such as superoxide, it is reduced to its corresponding hydroxylamine, which is EPR-silent. The rate of disappearance of the this compound EPR signal is proportional to the rate of ROS production.[5] Conversely, the corresponding hydroxylamine form (this compound-H) can be used as a probe, where its oxidation by ROS generates the EPR-active nitroxide, and the rate of signal increase is measured.[4]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides step-by-step solutions.
Issue 1: No or very weak EPR signal.
Potential Causes & Solutions
| Cause | Solution |
| Incorrect EPR spectrometer settings. | Ensure the spectrometer is properly tuned. Check and optimize parameters such as microwave power, modulation amplitude, and receiver gain. Avoid microwave power saturation, which can diminish the signal. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Store stock solutions at -20°C or below and protect from light. |
| Rapid reduction of the probe in the biological sample. | The biological system may have a high concentration of reducing agents (e.g., ascorbate).[6] Consider using a lower probe concentration or a shorter incubation time. Perform control experiments with known concentrations of reducing agents. |
| Low ROS production in the sample. | Ensure that the experimental conditions are appropriate to induce measurable ROS production. Use positive controls (e.g., a chemical system that generates a known amount of superoxide) to verify the functionality of the probe and instrument. |
| Insufficient probe concentration. | The concentration of this compound may be too low for detection. Optimize the probe concentration for your specific system. A typical starting concentration is in the range of 0.1-1 mM. |
Issue 2: Distorted or asymmetric EPR spectrum.
Potential Causes & Solutions
| Cause | Solution |
| Poor sample positioning in the EPR cavity. | Ensure the sample is centered in the most sensitive region of the cavity. Use a consistent sample volume and positioning for all measurements.[7] |
| Presence of paramagnetic impurities. | Check the purity of your this compound and all buffer components. Use high-purity reagents and chelate trace metals with agents like DTPA or Chelex. |
| Dynamic Electron Polarization (DEP). | This can occur in the presence of high concentrations of other paramagnetic species, such as singlet oxygen, leading to unequal peak intensities.[8] Degassing the sample with nitrogen or argon can help minimize this effect. |
| Power saturation. | High microwave power can lead to broadening and distortion of the spectrum. Perform a power saturation study to determine the optimal non-saturating microwave power for your sample. |
Issue 3: Unexpected or artifactual signals.
Potential Causes & Solutions
| Cause | Solution |
| Contamination of the spin probe with its hydroxylamine form. | The presence of the hydroxylamine can lead to complex reaction kinetics and artifactual signals. The purity of the probe can be checked by treating a sample with a mild oxidizing agent like ferricyanide, which will convert any contaminating hydroxylamine to the EPR-visible nitroxide.[9][10] |
| Reaction of the probe with nucleophiles (Forrester-Hepburn mechanism). | This can lead to the formation of false-positive signals.[10] Careful experimental design and the use of appropriate controls are crucial. The use of isotopically labeled probes, like this compound, can help in identifying such artifacts by pre-incubation experiments.[10] |
| Direct oxidation of the probe by components in the system. | Certain molecules, such as quinones, can directly oxidize spin traps, leading to artifactual signals that can be mistaken for the trapping of free radicals.[11] Perform control experiments in the absence of the expected ROS source to check for such reactions. |
| Light-induced artifact formation. | Some spin trapping reactions can be induced by light.[10] Protect samples from light, especially during incubation, unless light is a specific experimental variable. |
Quantitative Data Summary
Table 1: Recommended Concentrations for Tempol Probes in Different Experimental Systems.
| Experimental System | Recommended Concentration Range | Reference |
| Cell-free systems (e.g., xanthine/xanthine oxidase) | 30 µM - 1 mM | [2] |
| Cell suspensions | 50 µM - 2 mM | [12][13] |
| Tissue homogenates | 0.5 - 5 mM | |
| In vivo studies (rodents) | 10 mg/kg body weight | [14] |
Table 2: Typical X-band EPR Spectrometer Settings for this compound.
| Parameter | Typical Value | Reference |
| Microwave Frequency | ~9.85 GHz | [15] |
| Microwave Power | 2 - 20 mW (non-saturating) | [16][15] |
| Modulation Frequency | 100 kHz | [16][15] |
| Modulation Amplitude | 0.1 - 0.2 mT | [16][15] |
| Center Field | ~336.5 mT | [15] |
| Sweep Width | 1.5 - 5.0 mT | [15] |
| Sweep Time | 30 - 60 s | [15] |
Key Experimental Protocols
Protocol 1: Measurement of Superoxide Production in Cell Suspension
This protocol is adapted from methods for measuring mitochondrial superoxide and can be applied to whole-cell suspensions.
-
Cell Preparation:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution) at a concentration of approximately 20 x 106 cells/mL.[15]
-
-
Reaction Mixture Preparation:
-
In an EPR-compatible tube, combine the following:
-
The final probe concentration will be approximately 150 µM. This can be adjusted as needed.
-
-
Control Sample:
-
EPR Measurement:
-
Transfer the final solution into a gas-permeable PTFE tube.
-
Insert the tube into a standard quartz EPR tube.
-
Place the sample in the EPR cavity, which has been pre-heated to 37°C (310 K).[15]
-
Begin EPR measurements immediately. Acquire spectra at regular time intervals (e.g., every 40 seconds) to monitor the decay of the this compound signal.[15]
-
-
Data Analysis:
-
Determine the intensity of the EPR signal at each time point by double integration of the spectrum.[15]
-
The rate of signal decay is proportional to the rate of superoxide production.
-
Visualizations
Caption: Experimental workflow for ROS detection using this compound.
Caption: ROS-mediated signaling pathways amenable to study with Tempol probes.
References
- 1. Tempol, an Intracellular Antioxidant, Inhibits Tissue Factor Expression, Attenuates Dendritic Cell Function, and Is Partially Protective in a Murine Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15N- and 2H-substituted maleimide spin labels: improved sensitivity and resolution for biological EPR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetics of nitroxide spin label removal in biological systems: an in vitro and in vivo ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydroperoxide-Independent Generation of Spin Trapping Artifacts by Quinones and DMPO: Implications for Radical Identification in Quinone-Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tempol Inhibits the Growth of Lung Cancer and Normal Cells through Apoptosis Accompanied by Increased O2•− Levels and Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tempol Induces Oxidative Stress, ER Stress and Apoptosis via MAPK/Akt/mTOR Pathway Suppression in HT29 (Colon) and CRL-1739 (Gastric) Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MitoTEMPOL Inhibits ROS-Induced Retinal Vascularization Pattern by Modulating Autophagy and Apoptosis in Rat-Injected Streptozotocin Model [mdpi.com]
- 15. 4.4. EPR Superoxide Measurement [bio-protocol.org]
- 16. Resolution and characterization of confinement- and temperature-dependent dynamics in solvent phases that surround proteins in frozen aqueous solution by using spin-probe EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tempol-d17,15N and Unlabeled TEMPOL in EPR Studies: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of spin label in Electron Paramagnetic Resonance (EPR) spectroscopy is critical for obtaining high-quality data. This guide provides an objective comparison of the isotopically labeled Tempol-d17,15N and its unlabeled counterpart, TEMPOL, highlighting their respective performances with supporting experimental data and detailed protocols.
The use of isotopically enriched spin probes, such as this compound, offers significant advantages in EPR studies, primarily through enhanced spectral resolution and sensitivity. The substitution of ¹⁴N with ¹⁵N and hydrogen with deuterium (¹⁷D) fundamentally alters the magnetic properties of the molecule, leading to more precise and informative EPR spectra. This comparison will delve into the quantitative differences, provide detailed experimental methodologies, and visualize key concepts to aid in the selection and application of these important research tools.
Performance Comparison: this compound vs. Unlabeled TEMPOL
The primary advantages of using this compound over unlabeled TEMPOL in EPR studies are a significant increase in signal-to-noise ratio and improved spectral resolution. These enhancements arise from two key isotopic substitutions:
-
¹⁵N Substitution: The nuclear spin of ¹⁵N is I=1/2, which simplifies the EPR spectrum from a three-line (from ¹⁴N, I=1) to a two-line spectrum. This reduction in spectral complexity minimizes line overlap and allows for more accurate determination of g-tensors and hyperfine coupling constants.
-
Deuteration (d17): The replacement of hydrogen atoms with deuterium significantly narrows the EPR linewidths. This is due to the smaller magnetic moment of deuterium compared to hydrogen, which reduces the unresolved hyperfine broadening from surrounding protons.
The following table summarizes the key quantitative differences between the two spin probes, with some values for this compound inferred from analogous labeled compounds due to a lack of direct published data.
| Parameter | Unlabeled TEMPOL | This compound | Rationale for Difference |
| Nuclear Spin (I) | 1 (from ¹⁴N) | 1/2 (from ¹⁵N) | Isotopic substitution of nitrogen. |
| EPR Spectrum | Triplet | Doublet | Due to the difference in nuclear spin. |
| Linewidth | Broader | Narrower | Deuteration reduces hyperfine broadening from protons. |
| Signal-to-Noise Ratio | Lower | Significantly Higher | Narrower lines and simpler spectra lead to increased signal intensity. |
| Hyperfine Coupling Tensor (A) | Axx ≈ 6.5 G, Ayy ≈ 6.5 G, Azz ≈ 34 G | Axx ≈ 9.1 G, Ayy ≈ 9.1 G, Azz ≈ 47.6 G (approx.) | The hyperfine interaction is dependent on the nucleus. ¹⁵N has a larger nuclear magnetic moment than ¹⁴N. |
| g-Tensor | gxx ≈ 2.0089, gyy ≈ 2.0061, gzz ≈ 2.0027 | Expected to be very similar to unlabeled TEMPOL. | The g-tensor is primarily determined by the electronic structure, which is minimally affected by isotopic substitution. |
Experimental Protocols
General Protocol for Continuous-Wave (CW) EPR Spectroscopy
This protocol outlines the fundamental steps for acquiring CW-EPR spectra of nitroxide spin probes like TEMPOL and this compound.
a. Sample Preparation:
-
Solution Preparation: Dissolve the spin probe in the desired solvent (e.g., water, buffer, organic solvent) to a final concentration typically in the range of 0.1-1 mM. For biological samples, ensure the buffer is compatible with the protein or system under study.
-
Oxygen Removal (optional but recommended): To minimize line broadening due to Heisenberg spin exchange with molecular oxygen, degas the sample solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Sample Loading: Transfer the solution into a quartz EPR tube (typically 1-4 mm inner diameter). Ensure the sample height is sufficient to be within the active volume of the EPR resonator.
b. Spectrometer Setup and Data Acquisition:
-
Instrument Tuning: Tune the EPR spectrometer to the resonant frequency of the cavity.
-
Setting Parameters:
-
Microwave Frequency: Typically X-band (~9.5 GHz).
-
Microwave Power: Use a low microwave power (e.g., 1-10 mW) to avoid saturation of the EPR signal.
-
Modulation Frequency: A standard frequency of 100 kHz is commonly used.
-
Modulation Amplitude: Set the modulation amplitude to a value that optimizes signal intensity without introducing distortion (typically a fraction of the linewidth).
-
Sweep Width: Choose a magnetic field sweep width that encompasses the entire EPR spectrum.
-
Time Constant and Sweep Time: These parameters should be set to achieve an adequate signal-to-noise ratio. Multiple scans are often averaged to improve the signal quality.
-
-
Data Acquisition: Record the EPR spectrum.
Protocol for EPR Oximetry
EPR oximetry is a powerful technique to measure oxygen concentration in a sample. The principle relies on the fact that molecular oxygen, being paramagnetic, broadens the EPR lines of the spin probe through Heisenberg spin exchange.
a. Sample Preparation:
-
Prepare the sample containing the spin probe (unlabeled TEMPOL or this compound) as described in the general protocol.
-
Equilibrate the sample with a known oxygen concentration or the biological system of interest.
b. Data Acquisition and Analysis:
-
Acquire the CW-EPR spectrum as described above.
-
Measure the peak-to-peak linewidth of the EPR signal.
-
Create a calibration curve by plotting the linewidth against known oxygen concentrations.
-
Determine the unknown oxygen concentration in the sample by comparing its measured linewidth to the calibration curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of TEMPOL in EPR studies.
Caption: Experimental workflow for CW-EPR spectroscopy.
Caption: Signaling pathway of TEMPOL as a SOD mimetic.
Caption: Experimental workflow for EPR oximetry.
References
Comparing the performance of Tempol-d17,15N with other spin probes like Mito-TEMPO
For researchers, scientists, and drug development professionals investigating the complex role of reactive oxygen species (ROS) in biological systems, the selection of an appropriate detection tool is paramount. This guide provides an objective comparison of two prominent nitroxide spin probes, Tempol-d17,15N and Mito-TEMPO, used for the detection and quantification of superoxide radicals via Electron Paramagnetic Resonance (EPR) spectroscopy. We will delve into their respective performances, supported by experimental data and detailed methodologies.
Core Comparison at a Glance
| Feature | This compound | Mito-TEMPO |
| Full Chemical Name | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl-15N | (2-(2,2,6,6-Tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride |
| Primary Application | General superoxide detection with high spectral resolution. | Specific detection of mitochondrial superoxide. |
| Targeting Moiety | None. Distributes more generally within the cell and extracellular space. | Triphenylphosphonium (TPP+) cation.[1] |
| Cell Permeability | Generally cell-permeable.[2] | Readily cell-permeable due to the lipophilic TPP+ cation.[2][3][4] |
| Subcellular Localization | Cytoplasm and extracellular fluid.[2] | Accumulates several hundred-fold within the mitochondrial matrix.[1][5][6] |
| Key Structural Feature | Isotopic labeling with Deuterium (d17) and Nitrogen-15 (15N). | Covalent linkage to a TPP+ cation.[1] |
| Key Advantage | Provides a distinct EPR spectrum, easily distinguishable from biological background signals and other nitroxide probes. | Enables specific investigation of mitochondrial ROS production, a key factor in many pathologies.[1][7][8] |
| Key Limitation | Does not provide information about the specific subcellular source of ROS. | The TPP+ cation itself can, in some contexts, have minor effects on mitochondrial function. |
In-Depth Performance Analysis
Mechanism of Action: Superoxide Detection
Both Tempol and Mito-TEMPO are nitroxide spin probes. In their stable radical form, they produce a characteristic EPR signal. However, they are often used in their reduced, EPR-silent hydroxylamine form (e.g., MitoTEMPO-H). These hydroxylamines react rapidly with superoxide (O₂•⁻) and other one-electron oxidants, converting back to the stable nitroxide radical. The intensity of the resulting EPR signal is proportional to the rate of superoxide production.[9][10]
Caption: General mechanism of superoxide detection by hydroxylamine spin probes.
Targeting Specificity: The Power of Mito-TEMPO
A critical distinction lies in their subcellular localization. While Tempol provides a general measure of cellular and extracellular superoxide, Mito-TEMPO is specifically designed to assess mitochondrial ROS. This is achieved by conjugating the TEMPO nitroxide to a lipophilic TPP+ cation.[1] The large negative membrane potential of the inner mitochondrial membrane (-150 to -180 mV) drives the accumulation of the positively charged Mito-TEMPO several hundred- to a thousand-fold within the mitochondrial matrix.[3][11]
This targeted approach is crucial, as mitochondrial oxidative stress is a key pathogenic event in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetic complications.[11][12][13][14] Studies have repeatedly shown that Mito-TEMPO can effectively scavenge mitochondrial superoxide, preventing downstream damage such as lipid peroxidation, mitochondrial dysfunction, and apoptosis.[1][8][13][15] For instance, in a model of acetaminophen-induced hepatotoxicity, Mito-TEMPO provided dramatic protection, whereas an equimolar dose of non-targeted Tempol did not significantly reduce injury, highlighting the importance of targeting the specific source of oxidative stress.[1][8]
Caption: Subcellular localization and action of Mito-TEMPO vs. Tempol.
Spectral Resolution: The Advantage of this compound
This compound's strength lies in its isotopic labeling. Standard nitroxides, containing the common ¹⁴N isotope, produce a three-line EPR spectrum. In complex biological samples, this can overlap with signals from other paramagnetic species. By substituting ¹⁴N with ¹⁵N, the spectrum simplifies to two lines.[16] Furthermore, replacing hydrogen atoms with deuterium (d17) narrows these spectral lines. This dual isotopic labeling results in a sharper, more distinct EPR signal that is easier to quantify and is less likely to be confounded by background noise, making it ideal for complex systems or studies involving multiple spin probes.[16][17]
Quantitative Data Summary
The following table summarizes representative experimental data on the efficacy of Mito-TEMPO in various models of oxidative stress. Data for this compound is less focused on therapeutic efficacy and more on its utility as a probe, hence quantitative comparisons of protective effects are primarily available for Mito-TEMPO.
| Model System | Treatment | Key Finding | Quantitative Result | Reference |
| Acetaminophen (APAP) Hepatotoxicity (Mice) | APAP + Mito-TEMPO | Reduced liver injury. | >70% reduction in plasma ALT levels compared to APAP alone. | [1][8] |
| High Glucose-induced Cardiomyocytes | High Glucose + Mito-TEMPO (25 nM) | Prevented mitochondrial superoxide generation and cell death. | Abrogated high glucose-induced cell death. | [13] |
| Noise-Induced Hearing Loss (Rats) | Noise + Mito-TEMPO | Reduced cochlear oxidative damage (8-OHdG, a marker of DNA damage). | Significantly attenuated the noise-induced increase in 8-OHdG fluorescence. | [5][6] |
| Glutamate-induced Neurotoxicity (SH-SY5Y cells) | Glutamate + Mito-TEMPO (100 µM) | Restored cell viability. | Increased cell viability from ~51% (glutamate alone) to ~94%. | [18] |
| Sepsis Model (Mice) | CLP Sepsis + Mito-TEMPO (50 nmol/kg) | Did not provide a long-term survival benefit in this specific model. | No significant difference in 28-day mortality compared to placebo. | [19] |
Experimental Protocols
General Protocol for EPR Detection of Superoxide in Cell Culture
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the specific cell type and experimental conditions.
-
Cell Preparation: Culture adherent cells to ~80-90% confluency. For suspension cells, ensure a sufficient cell density for signal detection.
-
Induce Oxidative Stress: Treat cells with the desired stimulus (e.g., rotenone, PMA, high glucose) to induce superoxide production. Include appropriate vehicle controls.
-
Spin Probe Incubation: Add the hydroxylamine form of the spin probe (e.g., CM-H or MitoTEMPO-H) to the cell culture medium. A typical concentration range is 50-200 µM.[2] Incubate for 20-30 minutes at 37°C.[2]
-
Cell Harvesting:
-
Adherent Cells: Gently scrape cells in the presence of the medium containing the spin probe. Alternatively, perform measurements on cells attached to coverslips.[20]
-
Suspension Cells: Pellet the cells by centrifugation.
-
-
Sample Loading: Transfer the cell suspension or tissue homogenate into a gas-permeable capillary tube or a specialized flat cell for EPR analysis.[20][21]
-
EPR Spectroscopy:
-
Data Analysis: Quantify the EPR signal intensity (double integral of the spectrum). The rate of superoxide production is determined by the rate of increase in the nitroxide signal over time. Use a stable radical like CP• as an external standard for absolute quantification.[21]
-
Validation: To confirm the signal is from superoxide, pre-treat a control sample with superoxide dismutase (SOD) or a cell-permeable version (PEG-SOD), which should inhibit the signal.[9]
Caption: Experimental workflow for superoxide detection using spin probes.
Conclusion: Selecting the Right Probe
The choice between this compound and Mito-TEMPO depends entirely on the experimental question.
-
Choose Mito-TEMPO when the primary goal is to investigate the specific role of mitochondrial superoxide in a biological process or disease model. Its ability to concentrate at the primary site of ROS production in many pathologies makes it an invaluable tool for mechanistic studies and for evaluating mitochondria-targeted therapeutics.
-
Choose this compound when a highly resolved and unambiguous EPR signal is required for quantifying overall cellular or extracellular superoxide in a complex biological matrix. It is the superior choice for studies where background signals could be problematic or when differentiating between multiple spin probes in the same system.
References
- 1. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-permeable, mitochondrial-targeted, peptide antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-permeable, mitochondrial-targeted, peptide antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 6. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Mitochondria-Derived Reactive Oxygen Species to Reduce Epithelial Barrier Dysfunction and Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidative Effects of Tempol on Mitochondrial Dysfunction in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A probe to monitor performance of 15N longitudinal relaxation experiments for proteins in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glpbio.com [glpbio.com]
- 19. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Cross-validation of findings obtained with Tempol-d17,15N against other antioxidant assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of Tempol and its isotopically labeled variant, Tempol-d17,15N, against established antioxidant assays. The findings are supported by experimental data from peer-reviewed literature, offering a clear perspective on its relative antioxidant capacity.
Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical that readily permeates cell membranes and exhibits potent antioxidant properties. Its primary mechanism of action is mimicking the enzyme superoxide dismutase (SOD), which plays a crucial role in mitigating oxidative stress by catalyzing the dismutation of the superoxide anion (O₂⁻). Tempol and its isotopically labeled form, this compound—often used in studies requiring metabolic tracing—are functionally identical in their antioxidant capabilities. This guide cross-validates Tempol's antioxidant findings by comparing its performance with standard antioxidant assays, including the Ferric Reducing Antioxidant Power (FRAP) assay, and contextualizes its activity alongside common antioxidants like Trolox and Ascorbic Acid.
Comparative Analysis of Antioxidant Capacity
While direct head-to-head studies quantifying the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) of Tempol in all major antioxidant assays are limited, existing research provides valuable insights into its efficacy.
The following table summarizes available quantitative data and qualitative descriptions of Tempol's performance in various antioxidant assays. It is important to note that direct comparison of values across different assays is not always feasible due to variations in reaction mechanisms.
| Antioxidant Assay | Tempol Performance | Comparative Context |
| Superoxide Dismutase (SOD) Mimetic Activity | Tempol is a well-established SOD mimetic, efficiently neutralizing superoxide radicals. | Its efficacy in this role is a primary characteristic, often serving as a positive control in studies of oxidative stress. |
| Ferric Reducing Antioxidant Power (FRAP) | In a study on cerulein-induced pancreatitis in rats, a significant reduction in plasma FRAP value was observed (from 408 ± 26 µM to 240 ± 11 µM). Treatment with Tempol significantly reverted this reduction to 337 ± 40 µM.[1] | This demonstrates Tempol's ability to restore the total antioxidant capacity in a biological system under oxidative stress. |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Direct IC50 values for Tempol in the DPPH assay are not readily available in the reviewed literature. However, studies on Tempol derivatives show significant DPPH radical scavenging activity.[2] | The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom. The performance of its derivatives suggests Tempol itself would be an effective scavenger in this assay. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Specific TEAC values for Tempol in the ABTS assay are not prominently reported in the literature. | The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. Given Tempol's properties, it is expected to show activity in this assay. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Studies have noted that Tempol and other nitroxides exhibit high activity in the ORAC assay, which is considered chemically relevant to chain-breaking antioxidant activity.[3] | The ORAC assay measures the scavenging of peroxyl radicals. Tempol's high activity suggests it is a potent chain-breaking antioxidant. |
Signaling Pathways and Mechanisms of Action
Tempol's antioxidant effects are mediated through various cellular signaling pathways. Its primary role as an SOD mimetic directly reduces the levels of superoxide, a key reactive oxygen species (ROS). This action prevents the formation of more damaging species like peroxynitrite and hydroxyl radicals, thereby protecting cellular components from oxidative damage.
Below are diagrams illustrating the primary antioxidant mechanism of Tempol and a general workflow for assessing antioxidant capacity.
digraph "Tempol Antioxidant Mechanism" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Tempol's Primary Antioxidant Mechanism", rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
edge [fontname="Arial", fontsize=10, color="#34A853"];
Superoxide [label="Superoxide (O₂⁻)"];
Tempol [label="Tempol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
H2O2 [label="Hydrogen Peroxide (H₂O₂)"];
OxidativeDamage [label="Oxidative Damage\n(Lipid peroxidation, DNA damage, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Superoxide -> OxidativeDamage [label="causes"];
Superoxide -> H2O2 [label="dismutation by Tempol (SOD mimetic)"];
Tempol -> H2O2 [style=invis];
}
A typical workflow for antioxidant capacity assays.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of DPPH• is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound (e.g., Tempol) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a wavelength between 515 and 520 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Generate the ABTS•+ radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and a standard (e.g., Trolox).
-
Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the sample or standard (e.g., FeSO₄ or Trolox) to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared from known concentrations of Fe²⁺.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Procedure:
-
Prepare solutions of the fluorescent probe, AAPH, the test compound, and a standard (Trolox).
-
In a black 96-well plate, add the fluorescent probe and the test compound or standard.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay curve at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over time.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The results are expressed as Trolox Equivalents (TE).
Conclusion
Tempol and its deuterated and nitrogen-15 labeled variant, this compound, are potent antioxidants primarily functioning as SOD mimetics. While comprehensive quantitative data from standardized antioxidant assays like DPPH and ABTS are not extensively documented, available evidence from FRAP and ORAC assays, along with numerous in vitro and in vivo studies, confirms its significant capacity to mitigate oxidative stress. For researchers in drug development, Tempol offers a reliable tool to combat superoxide-driven oxidative damage. Further direct comparative studies using standardized antioxidant assays would be beneficial to more precisely quantify its antioxidant capacity relative to other well-known antioxidants.
References
- 1. Tempol, a Membrane-Permeable Radical Scavenger, Exhibits Anti-Inflammatory and Cardioprotective Effects in the Cerulein-Induced Pancreatitis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Tempol-d17,15N: A Superior Spin Label for High-Precision EPR Spectroscopy in Research and Drug Development
In the landscape of biophysical research and drug development, Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with Site-Directed Spin Labeling (SDSL), stands as a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules. The choice of spin label is paramount to the success of these experiments, directly impacting the quality and resolution of the obtained data. Among the arsenal of available spin labels, Tempol-d17,15N has emerged as a superior choice, offering significant advantages over other deuterated and non-deuterated alternatives. This guide provides an objective comparison, supported by experimental data, to assist researchers in selecting the optimal spin label for their applications.
Key Advantages of this compound
The primary advantages of utilizing this compound stem from its unique isotopic composition: perdeuteration (d17) and substitution of the naturally occurring ¹⁴N with ¹⁵N. This dual modification synergistically enhances the performance of EPR experiments, particularly in advanced techniques like Pulsed Electron-Electron Double Resonance (PELDOR or DEER).
1. Enhanced Resolution and Simplified Spectral Analysis: The substitution of ¹⁴N (nuclear spin I=1) with ¹⁵N (nuclear spin I=1/2) simplifies the EPR spectrum of the nitroxide radical from a three-line to a two-line spectrum. This reduction in spectral complexity leads to a significant increase in spectral resolution and a more straightforward interpretation of the data.[1] The sharper spectral features provided by ¹⁵N-labeled probes allow for a more precise determination of the magnetic tensors, which are crucial for understanding the local environment and dynamics of the spin label.[1]
2. Increased Sensitivity: The collapse of three spectral lines into two concentrates the signal intensity, leading to a substantial gain in sensitivity. For instance, the use of a ¹⁵N- and deuterium-substituted maleimide spin label ([¹⁵N,²H]MSL) resulted in a 3-fold increase in signal intensity compared to its non-labeled counterpart in studies of glyceraldehyde-3-phosphate dehydrogenase.[1] In freely tumbling states, the signal height enhancement can be as high as 10-fold.[1] This heightened sensitivity is particularly beneficial when working with low-concentration samples, which are common in biological and drug development research.
3. Extended Phase Memory Times for Long-Range Distance Measurements: The perdeuteration of the Tempol moiety (d17) dramatically reduces electron spin relaxation rates by minimizing the hyperfine interactions between the unpaired electron of the nitroxide and surrounding protons. This leads to a significant extension of the phase memory time (Tₘ), a critical parameter in pulsed EPR experiments like DEER. A longer Tₘ allows for the measurement of longer intermolecular and intramolecular distances, extending the reach of EPR to larger biomolecular complexes.[2] For example, deuteration of the protein and solvent in DEER experiments has been shown to extend the measurable distance range up to 160 Å.
4. Reduced Spectral Anisotropy and Improved Simulation: The deuteration of the spin label reduces the linewidths of the EPR spectrum. This, combined with the spectral simplification from ¹⁵N substitution, allows for more accurate and less computationally intensive simulations of the experimental spectra.[1] This facilitates a more quantitative analysis of the spin label's motion and orientation, providing deeper insights into the dynamics of the labeled biomolecule.
Comparative Performance Data
| Parameter | Non-Labeled Spin Label (e.g., MTSL) | Deuterated Spin Label (e.g., [²H]MSL) | ¹⁵N and Deuterated Spin Label (e.g., [¹⁵N,²H]MSL) | Advantage of this compound |
| Relative Signal Height (Freely Tumbling) | 1x | 5x | 10x | Significant increase in sensitivity |
| Relative Signal Height (Slow Tumbling) | 1x | 1.5x | 3x | Enhanced sensitivity for large biomolecules |
| Phase Memory Time (Tₘ) in H₂O Buffer | ~1-2 µs | - | - | - |
| Phase Memory Time (Tₘ) in D₂O Buffer | ~3-6 µs | Significantly longer | Significantly longer | Enables longer distance measurements |
| EPR Spectrum Complexity | Three-line spectrum | Three-line spectrum | Two-line spectrum | Simplified analysis and improved resolution |
| Spectral Linewidth | Broader | Narrower | Narrowest | Higher resolution and more accurate simulations |
Data compiled from studies on maleimide-based spin labels ([²H]MSL and [¹⁵N,²H]MSL) and general observations on the effect of deuteration on nitroxide spin labels.[1][2]
Experimental Protocols
A robust experimental protocol is crucial for obtaining high-quality EPR data. Below is a detailed methodology for a typical DEER experiment using a ¹⁵N-deuterated spin label like this compound for distance measurements in a protein.
I. Site-Directed Mutagenesis and Protein Expression
-
Site Selection: Identify suitable sites for spin labeling on the protein of interest based on the research question. For distance measurements, two sites are chosen. Cysteine residues are typically introduced at these positions via site-directed mutagenesis.
-
Protein Expression and Purification: Express the cysteine-mutant protein in a suitable expression system (e.g., E. coli). For enhanced Tₘ, protein expression in deuterated minimal media (D₂O-based) is highly recommended.[3] Purify the protein to homogeneity using standard chromatographic techniques.
II. Spin Labeling
-
Reduction of Cysteines: Treat the purified protein with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to ensure the cysteine thiol groups are in their reduced state.
-
Removal of Reducing Agent: Remove the reducing agent by size-exclusion chromatography or dialysis.
-
Labeling Reaction: Immediately add a 10-fold molar excess of the this compound spin label (e.g., a maleimide or methanethiosulfonate derivative) to the protein solution. Incubate the reaction mixture at 4°C overnight with gentle stirring.
-
Removal of Unreacted Label: Remove the excess, unreacted spin label by size-exclusion chromatography.
-
Verification of Labeling: Confirm the successful and specific labeling of the protein using mass spectrometry and continuous-wave (CW) EPR.
III. DEER Spectroscopy
-
Sample Preparation: Concentrate the spin-labeled protein to a suitable concentration (typically 20-100 µM). Add a cryoprotectant (e.g., 20-30% deuterated glycerol) to prevent ice crystal formation upon freezing.
-
EPR Measurement:
-
Load the sample into an EPR tube and flash-freeze it in liquid nitrogen.
-
Perform the four-pulse DEER experiment at a low temperature (typically 50-80 K).
-
The experiment uses two microwave frequencies: a "pump" pulse to invert the spins of one set of labels and a "probe" pulse to monitor the effect of this inversion on the second set of labels.
-
The dipolar coupling between the two spin labels modulates the echo intensity, and this modulation is recorded as a function of the time delay between the pump and probe pulses.[4][5]
-
-
Data Analysis:
-
The raw DEER data is processed to remove the background decay.
-
The resulting background-corrected data is then analyzed, typically using Tikhonov regularization, to obtain the distance distribution between the two spin labels.
-
Visualizing the Workflow and its Application
The following diagrams illustrate the logical flow of a typical SDSL-EPR experiment and its application in studying protein conformational changes, a key aspect of drug development.
Caption: Experimental workflow for Site-Directed Spin Labeling EPR spectroscopy.
Caption: Application of DEER in drug development to study conformational changes.
References
- 1. 15N- and 2H-substituted maleimide spin labels: improved sensitivity and resolution for biological EPR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EPR Distance Measurements in Deuterated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEER [epr.muohio.edu]
Assessing Reproducibility: A Comparative Guide to Tempol-d17,15N in Experimental Research
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In studies involving the antioxidant Tempol, the use of its stable isotope-labeled counterpart, Tempol-d17,15N, offers a distinct advantage in enhancing the reliability and accuracy of quantitative analyses, particularly in mass spectrometry-based methods. This guide provides a comparative overview of Tempol and its alternatives, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
The core benefit of employing this compound lies in its application as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (d17) and a heavy nitrogen isotope (15N) results in a molecule with a higher mass than unlabeled Tempol. This mass difference allows for its clear distinction from the naturally occurring analyte in a sample, while its identical chemical properties ensure it behaves similarly during sample preparation and analysis. This co-elution and co-ionization helps to correct for variations in sample extraction, instrument response, and matrix effects, thereby significantly improving the precision and accuracy of quantification. While direct comparative studies on the experimental reproducibility of this compound are not extensively published, the principles of stable isotope dilution analysis are well-established and widely accepted as a "gold standard" for quantitative accuracy.
Performance Comparison: Tempol vs. Alternatives
Tempol is a well-characterized superoxide dismutase (SOD) mimetic that effectively neutralizes reactive oxygen species (ROS).[1] Its efficacy has been demonstrated in various models of oxidative stress. However, other compounds, such as the mitochondria-targeted antioxidant Mito-TEMPO, have been developed to enhance its therapeutic potential.
Below is a summary of quantitative data from studies comparing the effects of Tempol and its alternatives.
| Experiment | Model | Compound | Concentration/Dose | Key Finding | Reference |
| Acetaminophen (APAP) Induced Hepatotoxicity | C57BL/6J Mice | Mito-TEMPO | 10 or 20 mg/kg | Dose-dependently reduced liver injury. | [2][3] |
| Acetaminophen (APAP) Induced Hepatotoxicity | C57BL/6J Mice | Tempol | 6.1 mg/kg (molar equivalent to 20 mg/kg Mito-TEMPO) | Did not significantly reduce APAP hepatotoxicity. | [2][3] |
| Inflammatory Footpad Model | C57/Bl6 Mice | 40T Polymer (TEMPO-based) | 200 µg | Reduced footpad ROS levels by ~33%. | [4] |
| Inflammatory Footpad Model | C57/Bl6 Mice | Tempol | 377 nmol (matched TEMPO dose) | Had no effect on footpad ROS levels. | [4] |
| Carrageenan-Induced Air Pouch Inflammation | Mice | 40T Polymer (TEMPO-based) | 8.48 µmol/animal | Significantly reduced TNFα levels and ROS levels. | [4] |
| Carrageinan-Induced Air Pouch Inflammation | Mice | Tempol | 8.48 µmol/animal | No significant effect on TNFα or ROS levels. | [4] |
| Cisplatin-Induced Optic Neuropathy | Rats | Tempol | Pre- and co-treatment | Significantly reduced lipid peroxidation and increased antioxidant markers SOD and GPx. | [5] |
| Cerulein-Induced Pancreatitis | Rats | Tempol | Multiple injections | Partially restored -SH group content in the pancreas and significantly enhanced it in the heart. Reverted the reduction in plasma FRAP value. | [6] |
Key Signaling Pathways Modulated by Tempol
Tempol has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. Below are diagrams illustrating the influence of Tempol on the NF-κB and MAPK signaling pathways.
Experimental Protocols
To facilitate the replication and verification of findings, detailed methodologies for key experiments are provided below.
Quantification of Tempol and its Metabolites using LC-MS
A study by Yuan et al. utilized a stable isotope- and mass spectrometry-based metabolomics approach to identify Tempol metabolites.[7][8][9]
-
Sample Preparation: Urine samples from mice dosed with Tempol or deuterated Tempol (C9D17HNO2) were profiled.
-
Instrumentation: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF MS) was used.
-
Data Analysis: Principal component analysis of the urinary metabolomics data was performed to distinguish drug metabolites from endogenous metabolites. The mass difference between the metabolites from Tempol and deuterated Tempol (17 mass units) was used for identification.
Superoxide Dismutase (SOD) Activity Assay
A common method to assess the SOD-mimetic activity of compounds like Tempol involves measuring the inhibition of a superoxide-generating system.
-
Principle: A system that generates a constant flux of superoxide radicals (e.g., xanthine/xanthine oxidase) is used. A detector molecule (e.g., cytochrome c or nitroblue tetrazolium - NBT) that reacts with superoxide is included. The SOD-mimetic activity is determined by the compound's ability to inhibit the reduction of the detector molecule.
-
Protocol Outline:
-
Prepare a reaction mixture containing a buffer (e.g., potassium phosphate), a superoxide detector (e.g., NBT), and the superoxide generating system (e.g., xanthine and xanthine oxidase).
-
Add varying concentrations of Tempol or the alternative compound to the reaction mixture.
-
Initiate the reaction by adding the final component (e.g., xanthine oxidase).
-
Monitor the change in absorbance of the detector molecule over time using a spectrophotometer.
-
Calculate the percentage of inhibition of the detector molecule's reduction at each concentration of the test compound.
-
NF-κB Activation Assay (EMSA)
The effect of Tempol on NF-κB activation can be assessed using an Electrophoretic Mobility Shift Assay (EMSA).[10]
-
Principle: This technique detects the binding of proteins (in this case, NF-κB) to specific DNA sequences. A radiolabeled DNA probe containing the NF-κB binding site is incubated with nuclear extracts from cells treated with or without Tempol and an inflammatory stimulus. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Protocol Outline:
-
Treat cells with an inflammatory stimulus (e.g., carrageenan) with or without pre-treatment with Tempol.
-
Prepare nuclear extracts from the treated cells.
-
Incubate the nuclear extracts with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography. A decrease in the shifted band in the Tempol-treated samples indicates inhibition of NF-κB binding.
-
Conclusion
The use of this compound as an internal standard is a robust strategy to enhance the reproducibility and accuracy of quantitative experiments, a critical aspect of preclinical and clinical research. While Tempol demonstrates significant antioxidant and anti-inflammatory properties through the modulation of key signaling pathways like NF-κB and MAPK, alternatives such as mitochondria-targeted Mito-TEMPO and polymeric formulations of TEMPO may offer improved efficacy in specific contexts. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments aimed at investigating the therapeutic potential of these compounds. The adoption of stable isotope-labeled standards and rigorous experimental design are essential for generating high-quality, reproducible data in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tempol improves optic nerve histopathology and ultrastructures in cisplatin-induced optic neuropathy in rats by targeting oxidative stress—Endoplasmic reticulum stress—Autophagy signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tempol, a Membrane-Permeable Radical Scavenger, Exhibits Anti-Inflammatory and Cardioprotective Effects in the Cerulein-Induced Pancreatitis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stable isotope- and mass spectrometry-based metabolomics as tools in drug metabolism: a study expanding tempol pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tempol reduces the activation of nuclear factor-kappaB in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Comparative Data from Studies Using Tempol-d17,15N: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for interpreting and comparing experimental data from studies utilizing the isotopically labeled nitroxide, Tempol-d17,15N. While direct therapeutic comparative studies with this specific compound are limited, its primary application as a spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy allows for detailed analysis of molecular dynamics and microenvironments. This guide will focus on understanding the data generated from such studies and placing it in the context of its non-labeled counterpart, Tempol, and other nitroxide spin probes.
Data Presentation: Comparative Analysis of Nitroxide Spin Probes
The primary quantitative data obtained from EPR studies using nitroxide spin probes like this compound are the rotational correlation time (τc) and the hyperfine coupling constant (A). These parameters provide insights into the mobility of the probe and the polarity of its immediate environment, respectively. The isotopic labeling of this compound (deuterium and ¹⁵N) offers distinct advantages in EPR spectroscopy, primarily by narrowing the spectral lines, which can lead to improved signal-to-noise ratios and more precise measurements.[1][2]
Below is a comparative summary of typical hyperfine coupling constants for different nitroxide spin probes.
| Spin Probe | Typical Hyperfine Coupling Constant (Aiso) in Water (Gauss) | Key Characteristics |
| Tempol | ~17.1 G | Standard, widely used nitroxide spin probe for assessing oxidative stress and cellular dynamics. |
| This compound | Not widely reported, but ¹⁵N substitution changes the spectrum from a triplet to a doublet, and deuteration narrows the lines. | Enhanced spectral resolution and sensitivity in EPR studies.[1][2] Ideal for complex biological systems. |
| Tempo | ~17.0 G | Similar to Tempol but lacks the hydroxyl group, making it slightly less polar. |
| CTPO | ~16.8 G | A pyrrolidinyl-based nitroxide, often used for in vivo oximetry. |
| Mito-TEMPO | ~17.1 G | Targeted to the mitochondria, allowing for specific measurement of mitochondrial reactive oxygen species.[3] |
Experimental Protocols
Sample Preparation for EPR Spectroscopy of Biological Systems
Proper sample preparation is critical for obtaining high-quality EPR data. The following is a general protocol for preparing biological samples for analysis with nitroxide spin probes like this compound.
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate, protein solution)
-
This compound or other nitroxide spin probe
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
EPR sample tubes (e.g., quartz capillaries, flat cells for aqueous samples)[4]
-
Micropipettes
Procedure:
-
Sample Collection and Processing:
-
For cell cultures, harvest cells by centrifugation and wash with PBS to remove media components. Resuspend the cell pellet in a known volume of buffer.
-
For tissues, homogenize the tissue in an appropriate buffer on ice. Centrifuge to remove large debris.[5]
-
For protein solutions, ensure the protein is at the desired concentration in a suitable buffer.
-
-
Spin Probe Loading:
-
Prepare a stock solution of this compound in the same buffer as the sample.
-
Add the spin probe stock solution to the biological sample to achieve a final concentration typically in the range of 100 µM to 2 mM.[4][6] The optimal concentration should be determined empirically to maximize signal without causing significant line broadening due to spin-spin interactions.[4][6]
-
-
Incubation:
-
Incubate the sample with the spin probe for a sufficient time to allow for cellular uptake or interaction with the target molecule. Incubation times can range from minutes to hours and should be optimized for the specific experiment.
-
-
Sample Loading into EPR Tube:
-
Carefully load the sample into an appropriate EPR tube, avoiding air bubbles. For aqueous samples at room temperature, specialized flat cells are often used to minimize microwave absorption by water.[4]
-
-
EPR Measurement:
-
Place the sample tube into the EPR spectrometer's resonant cavity.
-
Acquire the EPR spectrum using appropriate instrument settings (e.g., microwave frequency, power, modulation amplitude, and scan time).[7]
-
Measurement of Rotational Correlation Time (τc)
The rotational correlation time reflects the mobility of the spin probe. A longer τc indicates slower motion and a more viscous environment.
Procedure:
-
Acquire the EPR spectrum of the spin-labeled sample.
-
Analyze the spectral line shapes. In the fast-motion regime, τc can be estimated from the relative heights and widths of the three hyperfine lines (for ¹⁴N nitroxides) or two lines (for ¹⁵N nitroxides).
-
For more accurate determination, especially in the slow-motion regime, spectral simulations are employed. Software packages can fit the experimental spectrum to theoretical models to extract τc.[8][9]
-
The relationship between τc and the spectral line shape is complex, but generally, broader and more asymmetric lines correspond to longer correlation times.[10]
Mandatory Visualization
Signaling Pathway Influenced by Tempol
Recent studies have indicated that Tempol can induce oxidative stress and apoptosis in cancer cells by suppressing key survival signaling pathways, including the MAPK/Akt/mTOR pathway.[11][12] The following diagram illustrates this inhibitory action.
Caption: Inhibitory effect of Tempol on pro-survival signaling pathways.
Experimental Workflow for EPR Analysis
The following diagram outlines the general workflow for conducting an EPR experiment with a nitroxide spin probe.
Caption: General workflow for EPR spectroscopy using a spin probe.
References
- 1. IVEM - EPR seminars - 2024 [eprseminars.org]
- 2. mdpi.com [mdpi.com]
- 3. Use of Electron Paramagnetic Resonance in Biological Samples at Ambient Temperature and 77 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 5. Use of Electron Paramagnetic Resonance in Biological Samples at Ambient Temperature and 77 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pulsed EPR Imaging of Nitroxides in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanopartikel.info [nanopartikel.info]
- 8. acert.cornell.edu [acert.cornell.edu]
- 9. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Tempol Induces Oxidative Stress, ER Stress and Apoptosis via MAPK/Akt/mTOR Pathway Suppression in HT29 (Colon) and CRL-1739 (Gastric) Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advantage of Isotopic Labeling: A Comparative Guide to Tempol-d17,15N for Enhanced Spectral Resolution
In the landscape of electron paramagnetic resonance (EPR) spectroscopy and related fields, the pursuit of higher resolution and sensitivity is paramount. For researchers, scientists, and drug development professionals utilizing spin probes to investigate biological systems, spectral overlap can be a significant hurdle, obscuring vital information. This guide provides a detailed comparison of Tempol-d17,15N, an isotopically labeled nitroxide spin probe, with its unlabeled counterpart, Tempol. We will explore how the strategic substitution of atoms within the Tempol molecule leads to a dramatic reduction in spectral complexity, thereby enhancing its utility in a variety of experimental contexts.
Unraveling Spectral Complexity: The Power of Isotopic Substitution
The core benefit of this compound lies in its isotopic labeling. Standard Tempol contains the common isotopes of nitrogen (¹⁴N) and hydrogen (¹H). In EPR spectroscopy, the unpaired electron of the nitroxide radical interacts with the magnetic moments of these nuclei, leading to a phenomenon known as hyperfine coupling. This coupling splits the EPR signal into multiple lines.
The ¹⁴N nucleus has a nuclear spin (I) of 1, which splits the EPR spectrum into three characteristic lines. Furthermore, the protons (¹H) of the four methyl groups in the Tempol structure cause additional, unresolved hyperfine coupling, which broadens these lines. This line broadening can obscure subtle but important spectral features and reduce the overall signal-to-noise ratio.
This compound addresses these issues directly:
-
¹⁵N Substitution: The ¹⁴N atom is replaced with its heavier isotope, ¹⁵N. The ¹⁵N nucleus has a nuclear spin of I = 1/2. This fundamental difference simplifies the EPR spectrum from a three-line pattern to a two-line pattern. This reduction in the number of lines inherently decreases spectral overlap.[1]
-
Deuterium (d17) Substitution: All 17 hydrogen atoms in the methyl groups are replaced with deuterium (²H or d). Deuterium has a much smaller magnetic moment than hydrogen. This substitution significantly reduces the unresolved hyperfine broadening, resulting in much narrower spectral lines.[1]
The synergistic effect of these two isotopic substitutions is a dramatic improvement in spectral resolution and a significant increase in signal intensity, with some studies reporting an approximately 6-fold increase in sensitivity.[2] This enhancement is particularly crucial for in vivo studies where the concentration of the spin probe is often low.
Quantitative Comparison: Tempol vs. This compound
The following table summarizes the key spectral parameters for Tempol and its isotopically labeled analogue. These parameters quantitatively demonstrate the advantages of using this compound for EPR spectroscopy.
| Parameter | Tempol (¹⁴N, ¹H) | Tempol-d17,¹⁵N | Benefit of Isotopic Labeling |
| Nitrogen Isotope | ¹⁴N | ¹⁵N | Simplifies the spectrum from 3 lines to 2 lines, reducing overlap.[1] |
| Hydrogen Isotopes | ¹H | ²H (Deuterium) | Narrows linewidths by reducing hyperfine broadening.[1] |
| Number of Lines | 3 | 2 | Reduced spectral complexity. |
| Linewidth | Broader | Narrower | Increased spectral resolution and signal height. |
| Signal Intensity | Lower | Higher (approx. 6-fold increase reported)[2] | Enhanced sensitivity, crucial for dilute samples and in vivo studies. |
| Hyperfine Coupling Constant (Nitrogen) | a(¹⁴N) ≈ 1.7 mT | a(¹⁵N) ≈ 2.4 mT | The change in the hyperfine coupling constant further helps in resolving spectra in mixtures of ¹⁴N and ¹⁵N labeled probes. |
| g-factor | ~2.006 | ~2.006 | The g-factor remains largely unchanged, ensuring the probe's response to the magnetic field is predictable. |
Note: The exact values for hyperfine coupling constants and linewidths can vary depending on the solvent and temperature.
Experimental Protocols
To illustrate the practical application of this compound, we provide a detailed protocol for the measurement of cellular reactive oxygen species (ROS), a common application for nitroxide spin probes.
Protocol: In-Cell Measurement of Superoxide Radicals using EPR Spectroscopy
This protocol is adapted from methodologies used for detecting ROS in cellular systems.
1. Reagent and Sample Preparation:
-
Cell Culture: Culture the cells of interest (e.g., macrophages, endothelial cells) to the desired confluency in appropriate cell culture medium.
-
Spin Probe Solution: Prepare a stock solution of this compound (or its hydroxylamine precursor, which is oxidized to the nitroxide by ROS) in a suitable buffer (e.g., Krebs-HEPES buffer). The final concentration will depend on the cell type and experimental conditions, but a typical starting point is 100-500 µM.
-
Cell Suspension: Harvest the cells and resuspend them in the experimental buffer at a known concentration (e.g., 1 x 10⁶ cells/mL).
2. EPR Measurement:
-
Instrument Setup:
-
Set the EPR spectrometer to the appropriate X-band frequency (e.g., ~9.4 GHz).
-
Set the microwave power (e.g., 4 mW).
-
Set the modulation frequency (e.g., 100 kHz).
-
Set the modulation amplitude (e.g., 0.05 mT).
-
Set the sweep width to encompass the two lines of the ¹⁵N-labeled Tempol spectrum (e.g., 5 mT).
-
Set the sweep time and time constant for optimal signal-to-noise (e.g., 60 seconds and 0.1 seconds, respectively).
-
-
Sample Loading:
-
Transfer a known volume of the cell suspension to a suitable EPR sample tube (e.g., a glass capillary or a flat cell).
-
Add the this compound solution to the cell suspension and mix gently.
-
-
Data Acquisition:
-
Immediately place the sample in the EPR cavity.
-
Record the EPR spectrum at specified time points to monitor the increase in the nitroxide signal as the hydroxylamine is oxidized by ROS.
-
3. Data Analysis:
-
Signal Quantification: The intensity of the EPR signal is proportional to the concentration of the nitroxide radical. Double integrate the EPR spectrum to determine the total signal intensity.
-
Calibration: To quantify the concentration of ROS, a calibration curve can be generated using known concentrations of a stable nitroxide radical.
-
Controls: Include appropriate controls, such as cells without the spin probe, the spin probe in buffer alone, and cells treated with an antioxidant (e.g., SOD) to confirm the specificity of the signal to superoxide.
Visualizing the Application: ROS Signaling Pathway
This compound is an excellent tool for studying signaling pathways involving reactive oxygen species. The following diagram, generated using the DOT language, illustrates a simplified experimental workflow for detecting mitochondrial ROS production.
Caption: Workflow for detecting mitochondrial superoxide with this compound-H.
The diagram above illustrates how the non-paramagnetic hydroxylamine form of this compound can be introduced into a cell. In the presence of superoxide radicals, which are often produced in the mitochondria, the hydroxylamine is oxidized to the paramagnetic nitroxide radical. This radical can then be detected and quantified by EPR spectroscopy, providing a measure of the rate of ROS production.
Conclusion
The isotopic labeling of Tempol to create this compound offers a clear and significant advantage for researchers requiring high-resolution EPR spectra. By simplifying the spectrum and narrowing the linewidths, this molecule overcomes the common problem of spectral overlap, leading to increased sensitivity and more accurate data. For professionals in drug development and life sciences, the ability to perform more precise in vivo measurements opens up new avenues for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. The superior performance of this compound, supported by the quantitative data and experimental protocols presented in this guide, makes it a powerful tool for advancing research in a wide range of biological and biomedical applications.
References
Limitations and considerations for using Tempol-d17,15N in biological systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tempol-d17,15N and its non-isotopically labeled counterpart, Tempol, for applications in biological research. We will delve into the limitations and key considerations for the use of this compound, supported by experimental data and detailed protocols. This document aims to equip researchers with the necessary information to make informed decisions when selecting a nitroxide-based antioxidant for their studies.
Introduction to Tempol and its Isotopically Labeled Analog
Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a well-established, cell-permeable nitroxide with potent antioxidant properties. It acts as a superoxide dismutase (SOD) mimetic, effectively scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[1] this compound is a stable isotope-labeled version of Tempol, where the hydrogen atoms on the methyl groups and the nitrogen atom of the nitroxide moiety are replaced with deuterium (d17) and nitrogen-15 (15N), respectively. This isotopic labeling is primarily intended to enhance its utility in Electron Paramagnetic Resonance (EPR) spectroscopy.
Core Comparison: Tempol vs. This compound
The primary distinction between Tempol and this compound lies in their application for EPR spectroscopy. While both compounds exhibit antioxidant activity, the isotopic labeling of this compound offers significant advantages for EPR-based studies.
| Feature | Tempol (Non-labeled) | This compound (Isotopically Labeled) | Key Considerations for Researchers |
| Primary Application | General antioxidant studies, in vitro and in vivo models of oxidative stress. | Advanced Electron Paramagnetic Resonance (EPR) spectroscopy applications (e.g., oximetry, spin labeling). | The choice of compound depends on the primary experimental goal. For general antioxidant efficacy studies, non-labeled Tempol is often sufficient and more cost-effective. |
| EPR Spectral Properties | Exhibits a three-line spectrum due to hyperfine coupling with the 14N nucleus. Broader spectral lines due to unresolved proton superhyperfine couplings. | Exhibits a simpler two-line spectrum due to coupling with the 15N nucleus, leading to increased signal intensity and sensitivity.[2][3][4] Narrower spectral lines due to the smaller magnetic moment of deuterium, resulting in improved spectral resolution.[2][3][4] | For EPR studies requiring high sensitivity and resolution, this compound is the superior choice. |
| Biological Antioxidant Activity | Well-documented SOD mimetic and ROS scavenging activity. | Expected to have similar antioxidant properties, but direct comparative quantitative studies are lacking. The kinetic isotope effect due to deuteration could potentially alter its metabolic rate and, consequently, its in vivo efficacy. | The impact of deuteration on the biological antioxidant activity of Tempol has not been extensively studied. Researchers should consider this a potential variable. |
| In Vivo Stability & Pharmacokinetics | Rapidly reduced in vivo to its corresponding hydroxylamine. | The stronger carbon-deuterium bonds may lead to a slower rate of metabolism (kinetic isotope effect), potentially increasing its in vivo half-life. However, empirical data for this compound is not readily available. | The potential for altered pharmacokinetics should be considered in the design of in vivo experiments. |
| Cost | Relatively inexpensive and widely available. | Significantly more expensive due to the complex synthesis involving isotopic labeling. | Budgetary constraints are a major consideration. The added cost of the labeled compound should be justified by the specific requirements of the EPR experiment. |
Limitations and Considerations for Using this compound
While offering distinct advantages for EPR spectroscopy, the use of this compound in biological systems comes with several limitations and important considerations:
-
Lack of Direct Comparative Biological Data: There is a notable absence of published studies that directly compare the quantitative antioxidant efficacy of this compound with non-labeled Tempol in biological assays. This makes it difficult to ascertain if the isotopic labeling affects its ability to protect cells from oxidative stress.
-
The Kinetic Isotope Effect: The replacement of hydrogen with deuterium creates a stronger C-D bond. This "kinetic isotope effect" can slow down enzymatic reactions that involve the cleavage of these bonds. While this may enhance the in vivo half-life of the compound, it could also potentially alter its interaction with biological targets and its overall antioxidant mechanism.
-
Reduced Sensitivity in EPR Oximetry: While deuteration generally improves EPR spectral resolution, one study has indicated that it can lead to a loss of superhyperfine features, which in turn reduces the sensitivity of the probe to oxygen concentration in EPR oximetry experiments.[2][3]
-
Cost-Benefit Analysis: The significantly higher cost of this compound necessitates a careful evaluation of its added value for a given experiment. For many applications where high-resolution EPR is not the primary readout, the non-labeled Tempol may be a more practical and equally effective choice.
Alternative Antioxidants
For researchers seeking alternatives to Tempol and its deuterated analog, several other classes of antioxidants are available, each with its own set of properties:
| Antioxidant Class | Examples | Key Features |
| Mitochondria-Targeted Nitroxides | Mito-TEMPO | Specifically accumulates in the mitochondria, the primary site of cellular ROS production. |
| Thiol-Based Antioxidants | N-acetylcysteine (NAC), Glutathione | Act as reducing agents and precursors for glutathione synthesis. |
| Enzymatic Antioxidants | Superoxide Dismutase (SOD), Catalase | Endogenous enzymes that catalyze the detoxification of specific reactive oxygen species. |
| Natural Polyphenols | Resveratrol, Curcumin | Plant-derived compounds with antioxidant and anti-inflammatory properties. |
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay
This protocol can be used to assess the intracellular antioxidant capacity of Tempol or this compound.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)
-
Tempol or this compound stock solution
-
Phosphate-buffered saline (PBS)
-
96-well black microplate
Procedure:
-
Seed HepG2 cells in a 96-well black microplate at a density that will result in a confluent monolayer after 24 hours.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with 25 µM DCFH-DA in PBS for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add the desired concentrations of Tempol or this compound to the cells, along with 600 µM ABAP to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics. The antioxidant activity is determined by the degree of inhibition of ABAP-induced fluorescence by the test compound.
EPR Spectroscopy for Detection of Superoxide in Cell Suspensions
This protocol outlines a general procedure for detecting superoxide radicals in a cell suspension using an EPR spin probe. While this protocol can be adapted, the specific advantages of this compound (narrower lines, simpler spectrum) would be most apparent in the data analysis stage.
Materials:
-
Cell suspension (e.g., neutrophils, macrophages)
-
This compound (or other suitable spin probe)
-
Phorbol 12-myristate 13-acetate (PMA) or other cellular stimulant
-
Krebs-HEPES buffer
-
EPR spectrometer and capillary tubes
Procedure:
-
Prepare a cell suspension in Krebs-HEPES buffer at a concentration of 1x10^7 cells/mL.
-
Add the desired concentration of this compound to the cell suspension.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Add a stimulant (e.g., PMA) to induce the production of superoxide radicals.
-
Immediately transfer an aliquot of the cell suspension to a gas-permeable EPR capillary tube.
-
Place the capillary tube in the EPR spectrometer.
-
Acquire the EPR spectrum. The intensity of the two-line spectrum from this compound will be proportional to the concentration of the nitroxide, and its reduction over time can be monitored to assess the rate of ROS scavenging.
Visualizations
References
- 1. Tempol differently affects cellular redox changes and antioxidant enzymes in various lung-related cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evaluation of new and isotopically labeled isoindoline nitroxides and an azaphenalene nitroxide for EPR oximetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evaluation of new and isotopically labeled isoindoline nitroxides and an azaphenalene nitroxide for EPR oximetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N- and 2H-substituted maleimide spin labels: improved sensitivity and resolution for biological EPR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
